3,4-Dimethoxychalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZPTCZLWATBZ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53744-27-7, 5416-71-7 | |
| Record name | NSC237973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chalcone,4-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dimethoxychalcone: Core Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxychalcone is a naturally occurring chalcone (B49325) that has garnered significant scientific interest due to its potent biological activities. It is recognized as a caloric restriction mimetic (CRM), capable of inducing autophagy, a cellular self-cleaning process, through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an elucidation of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.
Core Physicochemical Properties
This compound, a member of the flavonoid family, possesses a characteristic α,β-unsaturated ketone core structure. Its chemical and physical properties are summarized in the tables below for ease of reference.
| Identifier | Value | Source |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | [1] |
| Synonyms | 3,4-DMC, NSC643172 | [2] |
| CAS Number | 5416-71-7 | [3][4] |
| Molecular Formula | C₁₇H₁₆O₃ | [1][5] |
| Molecular Weight | 268.31 g/mol | [3][5] |
| Appearance | White to yellow crystalline powder | [2] |
| Property | Value | Source |
| Melting Point | 88 °C | [3][4] |
| Boiling Point (Predicted) | 421.8 ± 45.0 °C | [3] |
| Density (Predicted) | 1.128 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in DMSO | [2][5] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes key expected spectral data.
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, vinyl protons of the α,β-unsaturated system, and methoxy (B1213986) group protons. |
| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (conjugated ketone), C=C stretching (alkene and aromatic), and C-O stretching (ether). |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 268. Fragmentation patterns would likely involve cleavage of the propenone chain. |
Synthesis and Purification
Synthesis via Claisen-Schmidt Condensation
This compound can be synthesized via a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503).
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 3,4-dimethoxybenzaldehyde and one equivalent of acetophenone in ethanol (B145695).
-
Catalyst Preparation: Prepare a 40-50% (w/v) aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Reaction Initiation: While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous base solution dropwise. A change in color is typically observed.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Neutralization and Precipitation: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. This will cause the crude this compound to precipitate out of solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Biological Activity and Signaling Pathway
This compound is a known caloric restriction mimetic that induces autophagy.[2][3] This activity is primarily mediated through the activation of the transcription factors TFEB and TFE3.[2][3]
TFEB/TFE3 Signaling Pathway
The induction of autophagy by this compound involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[3] This inhibition leads to the dephosphorylation of TFEB, which then translocates from the cytoplasm to the nucleus.[3] In the nucleus, TFEB and the related transcription factor TFE3 bind to the promoter regions of autophagy-related genes, upregulating their expression and thereby promoting autophagic flux.[2][3]
Experimental Workflows
In Vitro Analysis of Autophagy Induction
A typical workflow to investigate the autophagic effects of this compound in a cell-based model is outlined below.
In Vivo Administration Protocol
For in vivo studies, this compound can be administered to animal models, such as mice, to evaluate its systemic effects.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are a commonly used strain for studying autophagy and metabolic diseases.
-
Formulation: this compound can be dissolved in a suitable vehicle, such as corn oil, for intraperitoneal injection.[6]
-
Dosage: A dosage of 200-230 mg/kg has been used in mice for intraperitoneal administration.[6][7]
-
Administration: Administer the formulated this compound via intraperitoneal injection.
-
Tissue Collection: At the desired time points post-administration, collect tissues of interest (e.g., liver, heart) for further analysis.
-
Downstream Analysis: Perform analyses such as Western blotting or immunohistochemistry to assess markers of autophagy and TFEB/TFE3 activation in the collected tissues.
Safety and Handling
This compound should be handled in a well-ventilated area.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9] Store in a tightly closed container in a dry and cool place.[8]
Conclusion
This compound is a promising bioactive compound with well-defined pro-autophagic properties. This technical guide provides a solid foundation of its basic properties, synthetic and purification methods, and the underlying mechanism of action. The detailed protocols and diagrams are intended to facilitate further research and development of this and related chalcones for various therapeutic applications.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 5337332.app.netsuite.com [5337332.app.netsuite.com]
An In-depth Technical Guide to 3,4-Dimethoxychalcone: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxychalcone, a flavonoid precursor, is a subject of growing interest in medicinal chemistry and drug development due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed exposition of its synthesis via the Claisen-Schmidt condensation. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and characterization data to facilitate its laboratory preparation and further investigation.
Chemical Structure and Properties
This compound, systematically named (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one, is a chalcone (B49325) derivative characterized by a central α,β-unsaturated ketone core linking two aromatic rings. One phenyl ring is substituted with two methoxy (B1213986) groups at the 3 and 4 positions.
The key structural and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | [1] |
| CAS Number | 5416-71-7 | [2] |
| Molecular Formula | C₁₇H₁₆O₃ | [2] |
| Molecular Weight | 268.31 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 88 °C | |
| Solubility | Soluble in DMSO | [3] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, 3,4-dimethoxybenzaldehyde (B141060), with an aromatic ketone, acetophenone (B1666503).[6]
The overall reaction scheme is depicted below:
Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation
This protocol is a representative procedure for the synthesis of this compound in a laboratory setting.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Crushed ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Recrystallization apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde and 1.0 equivalent of acetophenone in a minimal amount of ethanol with stirring.
-
Catalyst Preparation: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.
-
Reaction Initiation: While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous base solution dropwise. A change in color and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.[7]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly add 10% HCl to the mixture until the pH is acidic (pH ~2-3), which will cause the chalcone product to precipitate.[7]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure crystalline product.[4]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques. Expected characterization data are summarized below.
| Technique | Expected Observations |
| Melting Point | 88 °C |
| Thin Layer Chromatography (TLC) | A single spot with a higher Rf value than the starting materials. |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~1650 (C=O, conjugated ketone), ~1590 (C=C, aromatic and alkene), ~1250 & ~1020 (C-O, methoxy ethers). |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (ppm) | Signals corresponding to aromatic protons, vinylic protons (doublets with a coupling constant of ~15 Hz indicating a trans configuration), and methoxy group protons (singlets). |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (ppm) | Signals for the carbonyl carbon, vinylic carbons, aromatic carbons, and methoxy carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (268.31 g/mol ). |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the initial synthesis to the final characterization of this compound.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The Claisen-Schmidt condensation remains a robust and reliable method for its preparation. The provided experimental protocol and characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling them to produce this compound for further biological evaluation and development.
References
- 1. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5416-71-7 [m.chemicalbook.com]
- 3. adipogen.com [adipogen.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of 3,4-Dimethoxychalcone
Introduction
This compound (3,4-DC) is a flavonoid compound that has garnered significant scientific interest for its diverse biological activities. As a caloric restriction mimetic (CRM), it mimics the health-promoting effects of caloric restriction, such as inducing autophagy.[1][2] Its therapeutic potential extends to neuroprotection, cardioprotection, and cancer therapy.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, supported by experimental data and detailed protocols.
Core Mechanisms of Action
The primary mechanism of action of this compound revolves around its ability to induce autophagy, a cellular process of degradation and recycling of damaged organelles and proteins. This is primarily achieved through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][2] Additionally, 3,4-DC exhibits neuroprotective effects by mitigating pyroptosis and necroptosis, particularly in the context of spinal cord injury.[3]
Autophagy Induction
This compound is a potent inducer of autophagy.[1][4] Unlike other caloric restriction mimetics, its action is dependent on gene transcription and mRNA translation, specifically through the activation of TFEB and TFE3.[1][2]
Signaling Pathway
Upon administration, 3,4-DC stimulates the nuclear translocation of TFEB and TFE3 in various cell types, including hepatocytes and cardiomyocytes.[1][4] In the context of spinal cord injury, 3,4-DC has been shown to activate TFEB through the AMPK-TRPML1-calcineurin signaling pathway.[3] This activation leads to an enhanced autophagic flux and lysosomal biogenesis.[1][3]
Neuroprotection: Alleviation of Pyroptosis and Necroptosis
In a mouse model of spinal cord injury (SCI), this compound demonstrated significant neuroprotective effects.[3] Treatment with 3,4-DC reduced the glial scar area, decreased motor neuron death, and improved functional recovery.[3]
The underlying mechanism involves the enhancement of TFEB-mediated autophagy, which in turn inhibits pyroptosis and necroptosis.[3] Pyroptosis is a form of pro-inflammatory programmed cell death, and necroptosis is a programmed form of necrosis. By suppressing these cell death pathways, 3,4-DC helps to preserve neuronal tissue.
Key Protein Level Changes in SCI model treated with 3,4-DC: [3]
-
Pyroptosis markers (downregulated): Caspase-1, GSDMD-N
-
Necroptosis markers (downregulated): RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL
-
Autophagy markers (upregulated): VPS34, Beclin1, LC3-II, Cathepsin D
-
Autophagy substrate (downregulated): p62
References
- 1. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 3,4-Dimethoxychalcone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone (3,4-DC), a member of the chalcone (B49325) family of flavonoids, has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, ranging from neuroprotection and cardioprotection to potential applications in oncology and dermatology, underscore its therapeutic potential. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used in its evaluation.
Core Biological Activities and Mechanisms of Action
This compound exerts its biological effects through various mechanisms, primarily centered around the induction of autophagy, a cellular self-cleaning process, and the modulation of inflammatory and cell death pathways.
Autophagy Induction
A prominent biological activity of 3,4-DC is its role as a caloric restriction mimetic (CRM), inducing autophagy in a manner that is dependent on the transcription factors TFEB (Transcription Factor EB) and TFE3.[1][2][3] This induction of autophagy contributes to many of its beneficial effects. In vitro studies have shown that 3,4-DC treatment leads to the deacetylation of cytoplasmic proteins and an increase in autophagic flux in various human cell lines.[3] This process is crucial for cellular homeostasis and the removal of damaged organelles and protein aggregates.
Neuroprotection and Attenuation of Programmed Cell Death
In the context of neurological damage, such as spinal cord injury (SCI), this compound has demonstrated significant neuroprotective effects.[1] It alleviates secondary injury by enhancing TFEB-mediated autophagy, which in turn inhibits pyroptosis and necroptosis, two forms of programmed cell death that contribute to tissue damage.[1] Studies in mouse models of SCI have shown that 3,4-DC treatment reduces glial scar formation, decreases motor neuron death, and improves functional recovery.[1]
The neuroprotective mechanism involves the activation of the AMPK-TRPML1-calcineurin signaling pathway, which leads to the nuclear translocation of TFEB and subsequent upregulation of autophagy-related genes.[1]
Anti-Atherosclerotic and Cardioprotective Effects
This compound has shown promise in the prevention and treatment of cardiovascular diseases. It has been identified as an inducer of autophagy in endothelial cells, cardiomyocytes, and macrophages, all of which are relevant to the pathophysiology of atherosclerosis.[4][5] In mouse models, 3,4-DC has been shown to reduce neointimal hyperplasia in vein grafts and decrease atherosclerotic lesions in the aorta.[4][5] Its cardioprotective effects are also linked to its ability to induce autophagy, which helps protect the heart from ischemic injury.[1]
Ultraviolet-A (UVA) Protection
Research has indicated the potential of this compound as a UVA-protection factor in sunscreen formulations.[6] Chalcone derivatives are known to absorb UV radiation, and 3,4-DMC exhibits a wide wavelength absorption range.[6] This suggests its utility in protecting the skin from the harmful effects of UVA rays, which are a major contributor to photoaging and skin cancer.[6]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data from various studies on the biological activity of this compound and related compounds.
| Biological Activity | Model/Cell Line | Concentration/Dose | Observed Effect | Reference |
| Autophagy Induction | Human Osteosarcoma U2OS cells | 30 µM | Significant induction of GFP-LC3 dots | [7] |
| Autophagy Induction | Human Neuroglioma H4 cells | 30 µM | Significant induction of GFP-LC3 dots | [7] |
| Autophagy Induction | Hepatoma HepG2 cells | 30 µM | Increased LC3-II/LC3-I and p62/GAPDH ratios | [7] |
| Neuroprotection | Mouse model of Spinal Cord Injury | 200 mg/kg | Optimal dose for motor function recovery | [1] |
| Anti-pyroptosis | Mouse model of Spinal Cord Injury | 200 mg/kg | Significant reduction in pyroptosis-related proteins | [1] |
| Anti-necroptosis | Mouse model of Spinal Cord Injury | 200 mg/kg | Significant reduction in necroptosis-related proteins | [1] |
| Anti-atherosclerosis | ApoE-/- mice on a high-fat diet | 230 mg/kg (i.p.) | Significant reduction in atherosclerotic lesions | [5] |
| Anti-atherosclerosis | Vein graft model in mice | Local application | Reduced neointimal thickness by 50-70% | [5] |
| Compound | Cell Line | IC50 (µM) | Reference |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | [6] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 18.60 | [6] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | BFTC-905 (Bladder Cancer) | 2.3 | [6] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | HeLa (Cervical Cancer) | 2.9 | [6] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | MCF-7 (Breast Cancer) | 2.5 | [6] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | M21 (Skin Melanoma) | 2.8 | [6] |
| 3l (a chalcone analogue) | RAW264.7 macrophages | 7.9 (TNF-α), 12.3 (IL-1β), 2.1 (IL-6) | [8] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Autophagy
The induction of autophagy by this compound is a complex process involving the activation of the AMPK-TRPML1-calcineurin signaling cascade, which ultimately leads to the nuclear translocation of TFEB and the expression of autophagy-related genes.
References
- 1. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Cellular modulator: A Technical Guide to 3,4-Dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxychalcone (3,4-DMC), a member of the chalcone (B49325) family of compounds, has transitioned from a synthetically accessible flavonoid to a molecule of significant interest in contemporary biomedical research. Initially explored within the broad chemical space of chalcones, its recent history is marked by the discovery of its potent biological activities, particularly as a caloric restriction mimetic (CRM) that induces autophagy. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound, with a focus on its mechanism of action involving the transcription factors TFEB and TFE3. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts.
Discovery and History
The history of chalcones as a chemical class dates back to the 19th century, with their synthesis being among the early explorations into the chemistry of natural products.[1] The foundational method for their synthesis, the Claisen-Schmidt condensation, was developed in the 1880s by Rainer Ludwig Claisen and J. Gustav Schmidt.[2] This robust and versatile reaction between an aromatic aldehyde and an aromatic ketone remains the primary route for synthesizing chalcones today.[1]
While the precise first synthesis of this compound is not prominently documented in historical records, its existence is a direct result of the application of the Claisen-Schmidt condensation to readily available precursors: 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503). For much of its history, this compound was one of many chalcone derivatives synthesized and studied for a variety of potential applications, including as intermediates in the synthesis of other compounds.[3]
A pivotal moment in the history of this compound occurred in 2019, when a screening of a library of polyphenols identified it as a novel and potent caloric restriction mimetic (CRM).[4][5] This discovery shifted its status from a simple synthetic chalcone to a molecule of significant interest for its potential therapeutic applications in age-related diseases, cardiovascular disorders, and cancer.[4][5][6] Subsequent research has focused on elucidating its mechanism of action, revealing its ability to induce autophagy through the activation of transcription factors TFEB and TFE3.[4][6]
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with acetophenone.
General Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Appearance | White to yellow crystalline powder |
| CAS Number | 5416-71-7 |
| Melting Point | Not consistently reported, varies with purity |
| Solubility | Soluble in DMSO |
| Log P | 3.84 |
| Spectroscopic Data | Key Features |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 268, m/z 2nd Highest: 77, m/z 3rd Highest: 237[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (conjugated ketone), C=C (alkene and aromatic), and C-O (methoxy) stretches. |
| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and methoxy (B1213986) group protons. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbons. |
Biological Activity and Mechanism of Action
The most significant recent discovery regarding this compound is its function as a caloric restriction mimetic that induces autophagy.[4][5] This activity is primarily mediated through the activation of the transcription factors TFEB and TFE3.[4][6]
Signaling Pathway of this compound-Induced Autophagy
This compound promotes the translocation of TFEB and TFE3 from the cytoplasm to the nucleus. In the nucleus, these transcription factors bind to the promoter regions of autophagy-related genes, leading to their transcription and subsequent translation. This results in the formation of autophagosomes and an increase in autophagic flux.
Caption: Signaling pathway of 3,4-DMC-induced autophagy.
Quantitative Data on Biological Activity
The following table summarizes key quantitative data from studies on the biological effects of this compound.
| Assay | Cell Line/Model | Concentration/Dose | Result | Reference |
| Autophagy Induction (GFP-LC3 dots) | U2OS | 30 µM | Significant increase in GFP-LC3 dots | [4][5] |
| TFEB/TFE3 Nuclear Translocation | U2OS | 30 µM | Increased nuclear localization of TFEB and TFE3 | [4][6] |
| Cardioprotection | Mouse model | 230 mg/kg (i.p.) | Autophagy-dependent cardioprotective effects | [4][6] |
| Anti-atherosclerosis | Mouse model | 230 mg/kg (i.p.) | Reduced neointimal hyperplasia and aortic lesions | [6] |
| Anticancer Chemotherapy Enhancement | Mouse model | 230 mg/kg (i.p.) | Improved efficacy of anticancer chemotherapy | [4][6] |
Experimental Protocols
Synthesis of this compound (Claisen-Schmidt Condensation)
This protocol is a generalized procedure based on standard methods for chalcone synthesis.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Ice
Procedure:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred ethanolic solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the crude product using vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Autophagy Induction Assay (GFP-LC3 Puncta Formation)
Cell Culture and Treatment:
-
Seed human osteosarcoma U2OS cells stably expressing GFP-LC3 in a multi-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with 30 µM this compound or vehicle control (DMSO) for 6-24 hours.
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 dots (puncta) per cell using image analysis software. An increase in the number of puncta indicates the induction of autophagy.
TFEB/TFE3 Nuclear Translocation Assay
Cell Culture and Treatment:
-
Seed U2OS cells on coverslips in a multi-well plate.
-
Treat the cells with 30 µM this compound or vehicle control for 6 hours.
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Incubate with primary antibodies against TFEB or TFE3.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Assess the subcellular localization of TFEB/TFE3. Nuclear translocation is indicated by the co-localization of the TFEB/TFE3 signal with the DAPI signal.
Conclusion and Future Directions
This compound has emerged as a promising bioactive compound with a well-defined mechanism of action centered on the induction of autophagy via TFEB/TFE3 activation. Its synthetic accessibility and demonstrated efficacy in preclinical models of cardiovascular disease and cancer make it an attractive candidate for further drug development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its long-term safety profile, and exploring its therapeutic potential in a broader range of diseases associated with impaired autophagy. The detailed information provided in this guide serves as a valuable resource for researchers aiming to build upon the current understanding of this intriguing molecule.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
3,4-Dimethoxychalcone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone is a natural flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the chalcone (B49325) family, it possesses the characteristic 1,3-diaryl-2-propen-1-one backbone. This compound has been identified as a caloric restriction mimetic (CRM), a substance that mimics the health-promoting effects of caloric restriction. Notably, this compound has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components, which is crucial for cellular homeostasis and has implications in various diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the natural sources, isolation procedures, and biological activity of this compound.
Natural Sources
The primary known natural source of this compound is the flowers of Arrabidaea brachypoda , a plant belonging to the Bignoniaceae family.[1] Phytochemical studies of this plant have revealed the presence of various chalcones and other flavonoids. While Arrabidaea brachypoda is the most cited source, other related species may also contain this compound, warranting further investigation into the Bignoniaceae family for potential alternative natural sources.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Appearance | Yellow solid |
| CAS Number | 5416-71-7 |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 8.02-7.99 (m, 2H), 7.81 (d, J=15.6 Hz, 1H), 7.62-7.58 (m, 1H), 7.52-7.48 (m, 2H), 7.42 (d, J=15.6 Hz, 1H), 7.27 (d, J=1.9 Hz, 1H), 7.14 (dd, J=8.4, 1.9 Hz, 1H), 6.91 (d, J=8.4 Hz, 1H), 3.96 (s, 3H), 3.94 (s, 3H) |
| ¹³C-NMR (CDCl₃, 101 MHz) δ (ppm) | 190.6, 151.4, 149.3, 144.9, 138.3, 132.7, 128.9, 128.5, 127.8, 123.1, 121.5, 111.1, 109.8, 56.1, 56.0 |
| Mass Spectrometry (MS) | m/z: 268 [M]⁺ |
| Infrared (IR) νₘₐₓ (cm⁻¹) | 1658 (C=O), 1598, 1515, 1268, 1139 |
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound from Arrabidaea brachypoda is not extensively documented in publicly available literature, a general and robust methodology for the extraction and purification of chalcones from plant material can be adapted. The following protocol is a representative procedure based on established methods for flavonoid isolation.
1. Plant Material Collection and Preparation:
-
Collect fresh flowers of Arrabidaea brachypoda.
-
Air-dry the plant material in the shade at room temperature for 7-10 days until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform exhaustive extraction of the powdered plant material (e.g., 500 g) with methanol (B129727) (3 x 2 L) at room temperature for 48 hours for each extraction cycle using a maceration technique.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
3. Fractionation:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Monitor each fraction by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates using a mobile phase such as n-hexane:ethyl acetate (7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm). This compound is expected to be present in the less polar fractions like chloroform or ethyl acetate.
4. Chromatographic Purification:
-
Subject the fraction enriched with the target compound to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor them by TLC.
-
Pool the fractions containing the pure compound (as determined by a single spot on TLC with an appropriate Rf value).
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
Biological Activity and Signaling Pathways
This compound has been identified as a potent inducer of autophagy.[2][3][4] This activity is primarily mediated through the activation of the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).[2][3][4]
TFEB/TFE3-Mediated Autophagy Signaling Pathway
Under normal conditions, TFEB and TFE3 are phosphorylated by mTORC1 and remain in the cytoplasm. Upon treatment with this compound, TFEB and TFE3 are dephosphorylated and translocate to the nucleus. In the nucleus, they bind to the Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of autophagy-related genes, leading to their transcription and subsequent induction of autophagy and lysosomal biogenesis.
Caption: TFEB/TFE3-mediated autophagy pathway induced by this compound.
Experimental Workflow for Investigating Autophagy Induction
To assess the autophagy-inducing potential of this compound, a series of in vitro experiments are typically performed.
Caption: Experimental workflow for studying autophagy induction by this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or U2OS cells) in appropriate media.
-
Treat the cells with varying concentrations of this compound for different time points. Include positive (e.g., rapamycin) and negative (vehicle) controls.
2. LC3 Turnover Assay (Western Blot):
-
Lyse the treated cells and separate the proteins by SDS-PAGE.
-
Perform Western blotting using antibodies against LC3 and a loading control (e.g., GAPDH).
-
An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates an increase in autophagosome formation. To assess autophagic flux, the experiment should be repeated in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).
3. Autophagosome Visualization (Fluorescence Microscopy):
-
Transfect cells with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3).
-
After treatment, fix the cells and visualize them using a fluorescence microscope.
-
An increase in the number of punctate structures (autophagosomes) per cell indicates autophagy induction.
4. TFEB/TFE3 Translocation Assay (Immunofluorescence):
-
After treatment, fix and permeabilize the cells.
-
Incubate with primary antibodies against TFEB or TFE3, followed by fluorescently labeled secondary antibodies.
-
Visualize the subcellular localization of TFEB/TFE3 using fluorescence microscopy. Nuclear translocation indicates activation.
5. Autophagy-Related Gene Expression Analysis (qPCR):
-
Extract total RNA from treated cells and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of TFEB/TFE3 target genes involved in autophagy and lysosomal biogenesis (e.g., SQSTM1/p62, MAP1LC3B, LAMP1).
Conclusion
This compound is a promising natural product with well-documented autophagy-inducing properties. Its primary natural source identified to date is Arrabidaea brachypoda. While a specific isolation protocol from this plant requires further detailed reporting in the literature, established methods for chalcone extraction and purification provide a solid foundation for its isolation. The elucidation of its mechanism of action, primarily through the TFEB/TFE3 signaling pathway, opens avenues for its exploration as a therapeutic agent in diseases where autophagy modulation is beneficial. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the study and application of this compound.
References
Spectroscopic Profile of 3,4-Dimethoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethoxychalcone, a compound of interest in various research fields, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Note: The following NMR data are predicted based on the analysis of structurally analogous chalcone (B49325) derivatives. Experimental verification is recommended.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.02 | d | ~8.5 | H-2', H-6' |
| ~7.80 | d | 15.6 | H-β |
| ~7.60 | m | - | H-3', H-4', H-5' |
| ~7.45 | d | 15.6 | H-α |
| ~7.20 | d | ~1.8 | H-2 |
| ~7.15 | dd | ~8.4, 1.8 | H-6 |
| ~6.95 | d | ~8.4 | H-5 |
| ~3.95 | s | - | -OCH₃ |
| ~3.93 | s | - | -OCH₃ |
¹³C NMR (Carbon NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~190.5 | C=O |
| ~151.5 | C-4 |
| ~149.3 | C-3 |
| ~144.8 | C-β |
| ~138.2 | C-1' |
| ~132.8 | C-4' |
| ~129.9 | C-1 |
| ~128.6 | C-2', C-6' |
| ~128.5 | C-3', C-5' |
| ~123.0 | C-6 |
| ~120.0 | C-α |
| ~111.2 | C-5 |
| ~109.8 | C-2 |
| ~56.0 | -OCH₃ |
| ~55.9 | -OCH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and methoxy) |
| ~1655 | Strong | C=O stretch (conjugated ketone) |
| ~1595 | Strong | C=C stretch (aromatic and alkene) |
| ~1515 | Strong | C=C stretch (aromatic) |
| ~1260 | Strong | C-O stretch (asymmetric, aryl ether) |
| ~1140 | Strong | C-O stretch (symmetric, aryl ether) |
| ~1020 | Medium | In-plane C-H bend (aromatic) |
| ~810 | Medium | Out-of-plane C-H bend (aromatic) |
Table 3: Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity (%) | Assignment |
| 268 | 100 | [M]⁺ |
| 253 | ~50 | [M - CH₃]⁺ |
| 237 | ~60 | [M - OCH₃]⁺ |
| 161 | ~30 | [C₉H₉O₂]⁺ |
| 131 | ~40 | [C₉H₇O]⁺ |
| 105 | ~25 | [C₇H₅O]⁺ |
| 77 | ~45 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure data accuracy and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 0-12 ppm, relaxation delay of 1-2 seconds.
-
Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 0-220 ppm, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum and ratio it against the background spectrum to obtain the absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Data Acquisition (GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.
-
-
Data Analysis: Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern to elucidate the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chalcone compound.
Caption: General workflow for the synthesis and spectroscopic characterization of chalcones.
3,4-Dimethoxychalcone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on 3,4-Dimethoxychalcone, a natural product recognized for its potential as a caloric restriction mimetic (CRM).[1][2] It is involved in inducing the deacetylation of cytoplasmic proteins and stimulating autophagic flux.[1][2]
Molecular Identity and Properties
This compound is a chalcone (B49325) polyphenol that has been utilized as an intermediate in the synthesis of various biochemical substances.[1] It is identified by the CAS Number 5416-71-7.[1][3]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C17H16O3 | [1][3][4][5] |
| Molecular Weight | 268.31 g/mol | [3][4][5] |
| Appearance | White to yellow crystalline powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% (HPLC) | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound, such as those for inducing autophagy or for its use in cardioprotective and anticancer studies, are highly specific to the research context.[1] Methodologies for inducing nuclear translocation of TFEB and TFE3 in vivo have involved intraperitoneal injections in mice.[2] For comprehensive and replicable experimental designs, it is imperative to consult peer-reviewed scientific literature.
Key analytical methods cited in the literature for structural investigation include FT-IR and FT-Raman spectroscopy.[6] The second harmonic conversion efficiency has been determined using the Kurtz powder technique.[6] Identity is typically confirmed by 1H-NMR.[1]
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound and its primary molecular identifiers.
Caption: Core molecular properties of this compound.
References
Potential Therapeutic Targets of 3,4-Dimethoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxychalcone (3,4-DC), a naturally occurring chalcone, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of 3,4-DC, with a focus on its role as a caloric restriction mimetic and its subsequent effects on cellular pathways implicated in neuroprotection, cardioprotection, and cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Introduction
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. This compound, found in various plant species, has garnered significant scientific interest due to its multifaceted pharmacological properties.[1] It acts as a caloric restriction mimetic (CRM), mimicking the biochemical effects of reduced calorie intake without the need for dietary changes.[2][3] This activity is central to its therapeutic potential, primarily through the induction of autophagy, a cellular process of degradation and recycling of damaged components. This guide will explore the molecular mechanisms and potential therapeutic applications of 3,4-DC.
Key Therapeutic Targets and Mechanisms of Action
The primary mechanism of action of this compound revolves around its ability to induce autophagy through the activation of key transcription factors. This induction has downstream effects on several pathological conditions.
Autophagy Induction via TFEB/TFE3 Activation
3,4-DC stimulates the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy.[2][3][4] This activation is, at least in part, mediated by the AMP-activated protein kinase (AMPK)-Transient Receptor Potential Mucolipin 1 (TRPML1)-calcineurin signaling pathway.[5] Upon activation, TFEB and TFE3 drive the expression of genes involved in the autophagic process, leading to enhanced cellular clearance of aggregated proteins and damaged organelles.
References
- 1. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optogenetic Induction of Pyroptosis, Necroptosis, and Apoptosis in Mammalian Cell Lines [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. 2.5.2. TFEB Nuclear Translocation Assay [bio-protocol.org]
3,4-Dimethoxychalcone: A Technical Guide to its Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone (3,4-DC) is a flavonoid belonging to the chalcone (B49325) subgroup, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Found naturally in some plant species, 3,4-DC has garnered significant scientific interest due to its diverse pharmacological activities. It has emerged as a promising candidate for therapeutic development, notably for its role as a caloric restriction mimetic and a potent inducer of autophagy. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, key biological effects, and underlying molecular mechanisms.
Synthesis of this compound
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol with stirring.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (a strong base) dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of a few hours to 24 hours.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl until a precipitate forms.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with the most prominent being the induction of autophagy. It also demonstrates anti-inflammatory, anticancer, and neuroprotective effects. While specific IC50 and EC50 values for this compound are not consistently reported across all studies, the available quantitative and qualitative data are summarized below.
| Biological Activity | Cell Line/Model | Assay | Result | Reference |
| Autophagy Induction | U2OS, H4, HepG2, HUVEC, RAW 264.7, H9c2 | GFP-LC3 Puncta Formation | Significant dose-dependent increase in GFP-LC3 puncta.[1][2] | [1][2] |
| Anti-inflammatory | RAW264.7 macrophages | Nitric Oxide (NO) Production | A related compound, 3',4'-dimethoxychalcone, showed ~33% inhibition of NO production at 20 µM.[3] | [3] |
| Anticancer | Various cancer cell lines | MTT Assay | Related chalcone derivatives show IC50 values in the low micromolar range. For example, a chalcone with a 3,4,5-trimethoxyphenyl group showed an IC50 of 8.4 µM in MCF-7 cells.[4] | [4] |
| Neuroprotection | Mouse model of Spinal Cord Injury (SCI) | Western Blot, Immunofluorescence | Markedly reduced expression of pyroptosis markers (Caspase-1, GSDMD-N) and necroptosis markers (RIPK1, RIPK3).[5][6] | [5][6] |
| Cardioprotection | Mouse model of atherosclerosis | Histology | Reduced neointimal hyperplasia and aortic lesions.[7] | [7] |
Key Mechanisms of Action
Induction of Autophagy via TFEB/TFE3 Activation
A primary mechanism of action for this compound is the induction of autophagy, a cellular process for degrading and recycling cellular components. 3,4-DC stimulates the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of lysosomal biogenesis and autophagy genes.[8] This activation is crucial for its therapeutic effects.
References
- 1. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chalcone Scaffold: A Comprehensive Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by a unique 1,3-diphenyl-2-propen-1-one backbone. This core scaffold, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a privileged structure in medicinal chemistry.[1][2][3][4] The inherent reactivity of the α,β-unsaturated ketone functionality makes chalcones and their derivatives versatile pharmacophores with a broad spectrum of biological activities.[1][2][3] Found in a variety of edible plants, fruits, and vegetables, these secondary metabolites have garnered significant attention for their therapeutic potential against a wide range of diseases, including cancer, inflammation, microbial infections, and oxidative stress-related disorders.[3][4][5] This technical guide provides an in-depth overview of the biological significance of the chalcone (B49325) scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Structure of Chalcone
The fundamental structure of a chalcone molecule consists of two aryl rings (Ring A and Ring B) connected by an α,β-unsaturated carbonyl bridge. The versatility of this scaffold lies in the ease with which various substituents can be introduced onto both aromatic rings, allowing for the fine-tuning of its physicochemical properties and biological activity.
Biological Significance and Therapeutic Applications
The chalcone scaffold has been extensively studied for its diverse pharmacological properties. The following sections delve into its most significant biological activities, supported by quantitative data from various studies.
Anticancer Activity
Chalcone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[4][6][7]
Quantitative Data: Anticancer Activity of Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Chalcone | T24 (Bladder Cancer) | Not specified, but inhibits proliferation | [6] |
| Chalcone | HT-1376 (Bladder Cancer) | Not specified, but inhibits proliferation | [6] |
| Chalcone-tetrazole hybrid (32) | HCT116 (Colon) | 0.6–3.7 µg/mL | [8] |
| Chalcone-tetrazole hybrid (32) | PC-3 (Prostate) | 0.6–3.7 µg/mL | [8] |
| Chalcone-tetrazole hybrid (32) | MCF-7 (Breast) | 0.6–3.7 µg/mL | [8] |
| Brominated chalcone (15) | Gastric cancer cells | 3.57–5.61 µM | [8] |
| Halogen-bearing chalcones (14) | Various tumor cells | 1.6–18.4 µM (CC50) | [8] |
| Chalcone 2 | T47D (Breast) | 44.67 µg/mL | [9] |
| Chalcone 4 | WiDr (Colon) | 22.41 ppm | [9] |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (5) | AGS (Gastric) | < 1.0 µg/mL | [10] |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (5) | HL-60 (Leukemia) | < 1.57 µg/mL | [10] |
| Vanillin-based chalcone (9) | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [11] |
| Platinum complex of chalcone (60) | HepG-2 (Liver) | 0.33 µM | [11] |
| α-phthalimido-chalcone (61) | HepG-2 (Liver) | 1.62 µM | [11] |
| Coumaryl–chalcone derivative (19) | A-549 (Lung) | 70.90 µg/mL | [11] |
| Diaryl ether chalcone (25) | MCF-7 (Breast) | 3.44 ± 0.19 µM | [11] |
Anti-inflammatory Activity
Chalcones have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.[5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines by targeting enzymes like cyclooxygenase (COX) and lipooxygenase (LOX), and transcription factors like nuclear factor-kappa B (NF-κB).[5][12]
Quantitative Data: Anti-inflammatory Activity of Chalcone Derivatives
| Compound/Derivative | Assay/Target | IC50 Value/Inhibition | Reference |
| Chalcone analogues (3h, 3l) | NO production in RAW264.7 cells | Significant inhibition | [13] |
| Chalcone derivatives (10-12) | NO formation from N9 cells | Suppression | [14] |
| 2-Hydroxy-4′-methoxychalcone (AN07) | LPS-induced NO in RAW 264.7 cells | Attenuation | [15] |
Antimicrobial Activity
A wide range of chalcone derivatives exhibit significant activity against various pathogenic microorganisms, including bacteria and fungi.[2][3] Their antimicrobial action is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Quantitative Data: Antimicrobial Activity of Chalcone Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 µg/ml | [16] |
| Dihydroxy- and trihydroxychalcones | MRSA | 15-45 µg/ml and 25-50 µg/ml, respectively | [16] |
| Chalcone linked amines (36) | Staphylococcus aureus | 2.0 µg/ml | [17] |
| Chalcone linked amines (36, 37, 38, 42, 44) | Various bacterial strains | 2.0–10.0 µg/ml | [17] |
| Trifluoromethyl-substituted chalcone (13) | Candida parapsilosis | 15.6 to 31.25 mg/mL | [18] |
| Thio-based chalcone (90) | Biofouling strains | 0.058–0.22 µM | [3] |
| Polyhydroxylated chalcones (96-98, 100) | Methicillin-resistant Staphylococcus aureus | 62.5–250 µM | [3] |
Antioxidant Activity
Chalcones are known to possess significant antioxidant properties, primarily due to their ability to scavenge free radicals and chelate metal ions.[4] This activity is crucial in combating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.
Quantitative Data: Antioxidant Activity of Chalcone Derivatives
| Compound/Derivative | Assay | IC50 Value | Reference |
| Synthetic chalcones and bis-chalcones | DPPH radical scavenging | 0.58 to 1.72 μM | [19] |
| Synthetic chalcones and bis-chalcones | ABTS radical scavenging | 0.49 to 1.48 μM | [19] |
| Chalcone derivative (5) | DPPH radical inhibition | 30.18% ± 0.23% (at 800 µg/mL) | [10] |
| Chalcone derivative (5) | ABTS radical inhibition | 16.01% ± 0.69% (at 800 µg/mL) | [10] |
| Chalcone derivative CZM-3-5 | DPPH• scavenging | 9.46 mmol/L | [20] |
| Chalcone derivative JVC2 | Lipid peroxidation | 33.64 µM | [21] |
| Chalcone derivatives JVC1, JVC3, JVC4, JVC5 | ABTS• scavenging | 50.34 - 85.3 µM | [21] |
Signaling Pathways Modulated by Chalcones
Induction of Apoptosis
A primary mechanism of the anticancer activity of chalcones is the induction of programmed cell death, or apoptosis. Chalcones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7][22] In the intrinsic pathway, chalcones can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, release of cytochrome c from the mitochondria, and subsequent activation of caspases-9 and -3.[6][7]
Caption: Chalcone-induced mitochondrial apoptosis pathway.
Inhibition of NF-κB Signaling
The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[23] Chalcones have been shown to suppress the activation of the NF-κB signaling pathway.[22][23] They can achieve this by inhibiting the degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.[22][23]
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Experimental Protocols
Synthesis of Chalcones via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503).[24][25]
Materials and Reagents:
-
Substituted Acetophenone
-
Substituted Benzaldehyde (B42025)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (B145695) (95%)
-
Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the chosen substituted acetophenone and the corresponding substituted benzaldehyde in 15-20 mL of ethanol with stirring.[24]
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH or KOH while maintaining the temperature below 25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[26]
-
Product Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl or glacial acetic acid to precipitate the crude chalcone.[24][26]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash with cold water until the washings are neutral.[27] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[24][27]
Caption: General workflow for chalcone synthesis.
In Vitro Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test chalcone in a suitable solvent (e.g., methanol (B129727) or DMSO).[28]
-
Prepare serial dilutions of the chalcone stock solution.[28]
-
In a 96-well microplate, add a defined volume of each chalcone dilution to a solution of DPPH in methanol.[28]
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[21]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.[28]
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.[28]
-
Prepare serial dilutions of the test chalcone.
-
In a 96-well microplate, add a defined volume of each chalcone dilution to the ABTS•+ working solution.[28]
-
Incubate the plate in the dark at room temperature for a short period (e.g., 6 minutes).[28]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.[28]
Conclusion and Future Perspectives
The chalcone scaffold represents a highly versatile and privileged structure in the realm of medicinal chemistry. Its synthetic accessibility and broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, underscore its therapeutic potential. The ability of chalcone derivatives to modulate key signaling pathways, such as those involved in apoptosis and inflammation, provides a solid foundation for the rational design of novel drug candidates. Future research should focus on the synthesis of novel chalcone analogues with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo activities of chalcones into effective therapeutic agents for a variety of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. africaresearchconnects.com [africaresearchconnects.com]
- 20. jcsp.org.pk [jcsp.org.pk]
- 21. ijcea.org [ijcea.org]
- 22. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jetir.org [jetir.org]
- 27. rsc.org [rsc.org]
- 28. benchchem.com [benchchem.com]
In Silico Exploration of 3,4-Dimethoxychalcone: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone is a naturally occurring chalcone (B49325) derivative that has garnered significant interest in the scientific community for its diverse biological activities. As a member of the flavonoid family, it serves as a precursor in the biosynthesis of other flavonoids and exhibits a wide range of pharmacological properties. Of particular note is its role as a caloric restriction mimetic, inducing autophagy through the activation of transcription factors TFEB and TFE3. This mechanism of action has positioned this compound as a promising candidate for further investigation in the context of various diseases, including cancer and neurodegenerative disorders.
In silico methodologies have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities, pharmacokinetic properties, and potential toxicities of small molecules. This technical guide provides a comprehensive overview of the in silico studies relevant to this compound, detailing the experimental protocols for key computational techniques and presenting available data to facilitate further research and development.
Data Presentation
While specific in silico studies focusing exclusively on this compound are limited in the public domain, the following tables present illustrative quantitative data for closely related methoxy- and dimethoxy-chalcone derivatives. This data serves as a reference for the types of results generated from such studies and provides a comparative baseline.
Table 1: Molecular Docking Data of Chalcone Derivatives Against Cancer Targets
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues | Reference |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | EGFR | 1M17 | -7.67 | Not Reported | Met769, Ala719, Thr766, Lys721, Glu738 | [1] |
| (2E)-3-(3,4 dimethoxy phenyl)-1-(1-hydroxy-2 napthyl)prop-2-en-1-one | Aromatase | 3EQM | Glide Energy: -50.661 | Not Reported | MET 374, Thr310 | [2] |
| Pyrazole Hybrid Chalcone (3,4-dimethoxy derivative 5o) | Tubulin | 3E22 | dG: -91.43 | Not Reported | ASN 249, ALA 250, LYS 254, CYS 241 | [3] |
Table 2: In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile of a Chalcone Derivative
The following data for a representative chalcone derivative was predicted using the SwissADME web tool.
| Property | Predicted Value | Acceptable Range |
| Physicochemical Properties | ||
| Molecular Weight | 268.31 g/mol | 150 - 500 g/mol |
| LogP (iLOGP) | 3.15 | -0.7 to +5.0 |
| Water Solubility (LogS) | -3.85 | > -6 |
| Polar Surface Area (TPSA) | 46.53 Ų | 20 - 130 Ų |
| Pharmacokinetics | ||
| Gastrointestinal (GI) Absorption | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes/No |
| P-gp Substrate | No | No |
| CYP1A2 Inhibitor | Yes | No |
| CYP2C19 Inhibitor | Yes | No |
| CYP2C9 Inhibitor | Yes | No |
| CYP2D6 Inhibitor | Yes | No |
| CYP3A4 Inhibitor | Yes | No |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | ≤ 1 violation |
| Bioavailability Score | 0.55 | > 0.1 |
| Medicinal Chemistry | ||
| PAINS (Pan Assay Interference Compounds) | 0 alerts | 0 alerts |
Table 3: Molecular Dynamics Simulation Data of 4,4'-Dimethoxychalcone Complex
The following data is for the closely related isomer, 4,4'-Dimethoxychalcone, in complex with the SARS-CoV-2 main protease (PDB ID: 6LU7) over a 30ns simulation.[4]
| Parameter | Description | Result |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein-ligand complex from its initial structure over time, indicating stability. | The complex showed good stability, equilibrating at 0ns and vibrating up to ~10ns. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, indicating flexibility. | Not explicitly detailed in the abstract. |
| Protein-Ligand Interactions | Describes the types and duration of interactions (e.g., hydrogen bonds) between the ligand and protein. | The compound exhibited strong binding affinity and hydrogen-bonding interactions within the active site throughout the simulation. |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments discussed in this guide.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor.
-
Optimize the ligand's geometry using a suitable force field.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the binding site of the receptor. The size and center of the grid box should be carefully chosen to cover the entire active site.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions of the best-scoring pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify key interacting residues.
-
In Silico ADMET Prediction
ADMET prediction is crucial for evaluating the drug-like properties of a compound.
Protocol using SwissADME Web Tool:
-
Input Molecule:
-
Access the SwissADME website (--INVALID-LINK--]">www.swissadme.ch).
-
Input the structure of this compound by either drawing it using the provided molecular editor or by pasting its SMILES string into the input box.
-
-
Run Prediction:
-
Click the "Run" button to initiate the ADMET prediction.
-
-
Analyze Results:
-
The results are presented in a user-friendly graphical interface.
-
Physicochemical Properties: Examine parameters like molecular weight, LogP, water solubility, and polar surface area.
-
Pharmacokinetics: Evaluate predictions for GI absorption, BBB permeability, P-glycoprotein substrate status, and inhibition of cytochrome P450 (CYP) enzymes.
-
Drug-Likeness: Check for violations of Lipinski's Rule of Five and assess the bioavailability score.
-
Medicinal Chemistry: Look for any potential PAINS alerts, which indicate that the compound might interfere with assay results.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability and flexibility.
Protocol using GROMACS:
-
System Preparation:
-
Prepare the protein and ligand structures as described in the molecular docking protocol.
-
Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36). For the ligand, a tool like the CGenFF server can be used to generate parameters.[5]
-
Combine the protein and ligand into a single complex.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes and relax the system to a low-energy conformation.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.
-
NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Adjust the pressure of the system to the desired value while maintaining a constant temperature.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to calculate:
-
RMSD: To assess the stability of the protein-ligand complex.
-
RMSF: To identify flexible regions of the protein.
-
Hydrogen Bonds: To analyze the persistence of key interactions over time.
-
-
Mandatory Visualization
Signaling Pathway
Caption: TFEB/TFE3-mediated autophagy pathway activated by this compound.
Experimental Workflows
Caption: A typical workflow for molecular docking studies.
Caption: Workflow for in silico ADMET prediction.
References
- 1. youtube.com [youtube.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Ligand Complex [mdtutorials.com]
- 5. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Methodological & Application
Application Notes and Protocols: Synthesis of 3,4-Dimethoxychalcone via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a privileged scaffold in medicinal chemistry, forming the central core for a variety of biologically important flavonoids and isoflavonoids.[1] The compound 3,4-dimethoxychalcone (3,4-DMC) is a synthetic chalcone (B49325) derivative that has garnered significant interest due to its diverse pharmacological activities. These include inducing autophagy, providing cardioprotective effects, and potentially acting as a UVA-protective agent.[2][3][4]
The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and an aromatic aldehyde.[5][6] This document provides detailed protocols for the synthesis of this compound using both conventional and solvent-free methods, along with characterization data and an overview of its biological applications.
Principle of the Reaction
The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction mechanism involves the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (B78521) (NaOH), abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde (B141060).
-
Aldol (B89426) Addition: This attack forms an intermediate alkoxide, which is then protonated by the solvent (e.g., ethanol) to yield an aldol addition product.
-
Dehydration: The aldol product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, this compound.
Caption: Mechanism of base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Two distinct protocols are provided: a classic base-catalyzed method in an ethanol (B145695) solvent and a solvent-free "green" chemistry approach.
Protocol 1: Conventional Base-Catalyzed Synthesis
This method employs sodium hydroxide as a catalyst in an ethanol solvent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Acetophenone | 120.15 | 10 | 1.0 | 1.20 g (1.16 mL) |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 10 | 1.0 | 1.66 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | - | 1.0 g |
| Ethanol (95%) | 46.07 | - | - | 40 mL |
| Deionized Water | 18.02 | - | - | As needed |
| 10% Hydrochloric Acid (HCl) | 36.46 | - | - | As needed |
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of 3,4-dimethoxybenzaldehyde in 20 mL of 95% ethanol.
-
Addition of Ketone: To this solution, add 1.20 g (10 mmol) of acetophenone and stir until a homogeneous solution is formed.[7]
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 20 mL of deionized water. Slowly add this 10% aqueous NaOH solution drop-wise to the stirred ethanolic mixture at room temperature (20-25°C).[8]
-
Reaction: A color change to yellow and the formation of a precipitate should be observed. Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water.[1]
-
Precipitation: While stirring, slowly acidify the mixture by adding 10% HCl drop-wise until the pH is acidic (~pH 2-3). This will neutralize the catalyst and precipitate the crude product as a yellow solid.[5][10]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove inorganic salts.[5]
-
Purification: Dry the crude product. The pure this compound can be obtained by recrystallization from 95% ethanol.[1]
Caption: Workflow for the conventional synthesis of this compound.
Protocol 2: Solvent-Free Grinding Synthesis ("Green" Method)
This mechanochemical approach offers advantages such as reduced solvent use, shorter reaction times, and often higher yields.[11][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass |
| Acetophenone | 120.15 | 10 | 1.0 | 1.20 g |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 10 | 1.0 | 1.66 g |
| Sodium Hydroxide (NaOH), solid | 40.00 | 10 | 1.0 | ~0.4 g |
Procedure:
-
Preparation: Place 1.66 g (10 mmol) of 3,4-dimethoxybenzaldehyde, 1.20 g (10 mmol) of acetophenone, and one pellet of solid NaOH (~0.4 g) in a porcelain mortar.[1][11]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 15-30 minutes. The mixture will typically form a yellow paste as the reaction proceeds.[1][11]
-
Work-up: After grinding is complete, add cold deionized water to the mortar and continue to mix to dissolve any unreacted NaOH.
-
Isolation and Purification: Isolate the crude chalcone by suction filtration, wash thoroughly with cold water, and dry. For higher purity, the product can be recrystallized from 95% ethanol.[1][13]
Data Presentation
Physical and Spectroscopic Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Yellow solid/crystals[7] |
| Yield (Conventional) | 65-85% |
| Yield (Grinding) | 70-90%[11] |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Melting Point | 88-90 °C |
Expected Spectroscopic Data
| Technique | Expected Observations |
| IR (cm⁻¹) | ~1650 (C=O stretch, conjugated), ~1580 (C=C aromatic and alkene stretch), ~1250 & ~1140 (C-O stretch, methoxy)[5][14] |
| ¹H NMR (CDCl₃, δ, ppm) | ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.8 (d, 1H, J ≈ 15 Hz, H-β), ~7.6-7.4 (m, 3H, Ar-H), ~7.5 (d, 1H, J ≈ 15 Hz, H-α), ~7.2 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 6H, 2 x -OCH₃)[13] |
| ¹³C NMR (CDCl₃, δ, ppm) | ~190 (C=O), ~151 (Ar-C-O), ~149 (Ar-C-O), ~144 (C-β), ~138 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C), ~122 (Ar-CH), ~121 (C-α), ~111 (Ar-CH), ~109 (Ar-CH), ~56 (-OCH₃)[13] |
| Mass Spec (ESI-MS) | m/z = 269.1 [M+H]⁺ |
Note: NMR chemical shifts (δ) are predicted based on structurally similar compounds and may vary slightly based on solvent and experimental conditions.
Applications and Biological Activity
This compound is a versatile molecule with a broad range of reported biological activities, making it a compound of interest for drug development.
-
Autophagy Induction: 3,4-DMC has been identified as a caloric restriction mimetic that induces autophagy, a cellular recycling process crucial for cellular health and longevity.[4] It stimulates autophagic flux in various cell lines, including those relevant to cardiovascular disease.[2] This activity is mediated through the activation and nuclear translocation of transcription factors TFEB and TFE3.[4]
-
Cardiovascular Protection: By inducing autophagy, 3,4-DMC has shown protective effects in cardiovascular models. It can reduce neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis and provides cardioprotective benefits.[2][4]
-
Anti-inflammatory Effects: Like many chalcones, 3,4-DMC exhibits anti-inflammatory properties, which are mediated by modulating various inflammatory pathways.[15]
-
Cancer Research: The autophagy-inducing properties of 3,4-DMC can improve the efficacy of anticancer chemotherapy in vivo.[4] Chalcones are also studied for their general anticancer and cytotoxic activities.[3][16]
-
UVA Protection: 3,4-DMC effectively absorbs UVA radiation and has been investigated as a potential chemical sunscreen agent to protect the skin from ROS-induced damage and skin cancer.[3]
Caption: 3,4-DMC induces autophagy via TFEB/TFE3 activation.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scitepress.org [scitepress.org]
- 14. rsc.org [rsc.org]
- 15. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Synthesis of 3,4-Dimethoxychalcone: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 3,4-dimethoxychalcone, a compound of interest in drug discovery for its potential as a caloric restriction mimetic that induces autophagy.[1][2] The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation of acetophenone (B1666503) and 3,4-dimethoxybenzaldehyde (B141060). This protocol offers a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound. Additionally, it includes a summary of relevant quantitative data and a diagram of the known signaling pathway influenced by this compound.
Introduction
Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[3] This structural motif is prevalent in many natural products and has been associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] this compound, in particular, has been identified as a caloric restriction mimetic that can induce autophagy by activating the transcription factors TFE3 and TFEB.[4] This makes it a valuable tool for research in areas such as neurodegenerative diseases and oncology. The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[3][5]
Experimental Protocol
The synthesis of this compound is performed via a Claisen-Schmidt condensation reaction.
Materials:
-
Acetophenone
-
3,4-Dimethoxybenzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instrumentation (IR, NMR)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of acetophenone and 1.0 equivalent of 3,4-dimethoxybenzaldehyde in a minimal amount of ethanol with stirring.[3]
-
Catalyst Addition: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of NaOH or KOH.[3] Slowly add this basic solution dropwise to the stirred mixture of the aldehyde and ketone at room temperature. A color change is typically observed.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).[3] The product, being less polar than the reactants, will have a higher Rf value.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[3]
-
Precipitation: While stirring, slowly acidify the mixture by adding 10% HCl until the pH is acidic (pH ~2-3). This will cause the crude this compound to precipitate as a solid.[3]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[3]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude this compound can be purified by recrystallization.[6]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.[6]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.[6]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometric Ratio |
| Acetophenone | C₈H₈O | 120.15 | Reactant | 1.0 |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Reactant | 1.0 |
| This compound | C₁₇H₁₆O₃ | 268.31 | Product | - |
Table 2: Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 70-90% (based on similar chalcone (B49325) syntheses)[9] |
| Appearance | Yellow crystalline solid[10] |
| Melting Point | 121-122 °C (for a related trimethoxy-dimethoxychalcone)[10] |
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations |
| IR (cm⁻¹) | ~1650 (C=O stretch, conjugated), ~1580 (C=C aromatic and alkene stretch), ~1260, ~1140 (C-O stretch, methoxy)[11] |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to aromatic protons, vinyl protons (doublets with J ≈ 15 Hz for trans isomer), and methoxy (B1213986) protons (singlets).[11][12] |
| ¹³C NMR (CDCl₃, δ ppm) | Signals for carbonyl carbon (~190 ppm), aromatic carbons, vinyl carbons, and methoxy carbons.[11] |
Visualizations
Synthesis Workflow
References
- 1. spectrabase.com [spectrabase.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Autophagy in Cell Culture Using 3,4-Dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,4-Dimethoxychalcone (3,4-DC), a potent inducer of autophagy, in cell culture experiments. The protocols outlined below are designed to assist researchers in pharmacology, cell biology, and drug discovery in reliably inducing and monitoring autophagy.
Introduction
This compound is a caloric restriction mimetic that has been identified as a novel inducer of autophagy.[1][2] It functions by promoting the deacetylation of cellular proteins and stimulating autophagic flux.[3] A key mechanism of action for 3,4-DC is the activation and nuclear translocation of the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).[1][2][3] This leads to the enhanced expression of genes involved in autophagy and lysosomal biogenesis.[4][5] Studies have demonstrated its efficacy in various cell lines, including human osteosarcoma (U2OS), neuroglioma (H4), hepatoma (HepG2), human vascular endothelial cells (HUVEC), murine macrophages (RAW 264.7), and rat cardiomyoblasts (H9c2).[1][3][6]
Data Presentation
The following tables summarize quantitative data from studies on this compound, providing a reference for expected outcomes and experimental design.
Table 1: Effective Concentrations and Treatment Times of this compound for Autophagy Induction
| Cell Line | Effective Concentration | Treatment Time | Key Observations | Reference |
| U2OS (Human Osteosarcoma) | 30 µM | 6 - 16 hours | Increased GFP-LC3 puncta formation, cytoplasmic protein deacetylation. | [1] |
| H4 (Human Neuroglioma) | 30 µM | 16 hours | Increased GFP-LC3 puncta formation. | [1] |
| HepG2 (Human Hepatoma) | 10 - 30 µM | 8 hours | Dose-dependent increase in LC3-II/LC3-I ratio and decrease in p62 levels. | [3] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 10 - 30 µM | Not Specified | Dose-dependent increase in GFP-LC3 aggregation. | [6] |
| RAW 264.7 (Murine Macrophages) | 10 - 30 µM | Not Specified | Dose-dependent increase in GFP-LC3 aggregation. | [6] |
| H9c2 (Rat Cardiomyoblasts) | 10 - 30 µM | Not Specified | Dose-dependent increase in GFP-LC3 aggregation. | [6] |
Table 2: Summary of Expected Results for Key Autophagy Assays
| Assay | Expected Result with 3,4-DC Treatment | Interpretation |
| Western Blot | ||
| LC3-I to LC3-II Conversion | Increase in the LC3-II/LC3-I ratio. | Indicates the formation of autophagosomes. |
| p62/SQSTM1 Levels | Decrease in p62 protein levels. | Suggests increased autophagic flux and degradation of autophagic cargo. |
| Fluorescence Microscopy | ||
| GFP-LC3 Puncta Formation | Increased number of distinct cytoplasmic GFP-LC3 puncta per cell. | Visualization of autophagosome formation. |
| Lysosomal Staining | ||
| LysoTracker Staining | Increased co-localization of LysoTracker with GFP-LC3. | Indicates the fusion of autophagosomes with lysosomes to form autolysosomes. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they reach 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10-30 mM in DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the 3,4-DC stock solution in fresh cell culture medium to the desired final concentration (e.g., 30 µM).
-
Incubation: Remove the old medium from the cells and replace it with the 3,4-DC-containing medium. Incubate the cells for the desired period (e.g., 6-16 hours) at 37°C in a humidified incubator with 5% CO2.
-
Controls: Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin (B549165) or starvation medium).
Protocol 2: Western Blot Analysis of LC3 and p62
This protocol is adapted from standard Western blotting procedures.[7][8]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]
-
Incubate with primary antibodies for LC3 (1:1000) and p62 (1:1000) overnight at 4°C.[7] Use a loading control like GAPDH or β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.
Protocol 3: GFP-LC3 Puncta Formation Assay
This protocol is for cells stably or transiently expressing a GFP-LC3 fusion protein.[9]
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with 3,4-DC as described in Protocol 1.
-
Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
(Optional) Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images from multiple random fields.
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates autophagosome formation.[9]
-
Protocol 4: Lysosomal Staining with LysoTracker
This protocol allows for the visualization of acidic compartments, such as lysosomes and autolysosomes.[10][11]
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with 3,4-DC as described in Protocol 1.
-
LysoTracker Staining:
-
Approximately 30-60 minutes before the end of the treatment period, add LysoTracker Red (or another color) to the culture medium at the manufacturer's recommended concentration (e.g., 50-75 nM).
-
Incubate at 37°C.
-
-
Imaging:
-
Wash the cells with fresh pre-warmed medium.
-
Immediately image the live cells using a fluorescence microscope. For cells expressing GFP-LC3, co-localization of green (GFP-LC3) and red (LysoTracker) signals will appear as yellow puncta, indicating the formation of autolysosomes.[11]
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Autophagy
Caption: Signaling pathway of 3,4-DC-induced autophagy.
Experimental Workflow for Assessing Autophagy
Caption: Workflow for autophagy assessment.
Logical Relationship of Autophagy Markers
Caption: Relationship of autophagy markers.
References
- 1. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tavernarakislab.gr [tavernarakislab.gr]
- 6. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 3,4-Dimethoxychalcone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing 3,4-Dimethoxychalcone (3,4-DC) in various mouse models. The protocols and data presented are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound (3,4-DC) is a caloric restriction mimetic (CRM) that has demonstrated significant therapeutic potential in preclinical mouse models. As an inducer of autophagy, 3,4-DC has been shown to exert protective effects in a range of pathologies, including atherosclerosis, spinal cord injury, and ischemia-reperfusion injury.[1][2][3] Its mechanism of action often involves the activation of key transcription factors, such as TFEB and TFE3, which regulate autophagy and lysosomal biogenesis.[4][5] These notes compile quantitative data from various studies and provide detailed experimental protocols for the application of 3,4-DC in vivo.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving the administration of this compound to mouse models.
Table 1: Dosage and Administration in Mouse Models
| Mouse Model | 3,4-DC Dosage | Administration Route | Study Focus | Reference |
| Atherosclerosis (ApoE-/- mice) | Not specified | Intraperitoneal injection | Reduction of atherosclerotic lesions | [1][6] |
| Atherosclerosis (Vein graft) | Not specified | Local application in pluronic-127 gel | Reduction of neointima lesions | [1] |
| Spinal Cord Injury (Contusion model) | 200 mg/kg | Intraperitoneal injection | Neuroprotection, functional recovery | [2] |
| Autophagy Induction (Wild-type C57BL/6) | 230 mg/kg | Intraperitoneal injection | Autophagic flux in liver and heart | [1] |
| Cardioprotection (Ischemia model) | Not specified | Not specified | Cardioprotective effects | [2][4] |
| Limb Ischemia/Reperfusion | Not specified | Not specified | Functional recovery, suppression of oxidative stress | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Data
| Parameter | Observation | Time Point | Organ/Tissue | Reference |
| Bioavailability | Detectable | 6 hours post-injection | Plasma, Liver | [1] |
| Bioavailability | Barely detectable | 24 hours post-injection | Liver | [1] |
| Autophagic Flux | Induced | 24 hours post-injection | Liver, Heart | [1] |
Experimental Protocols
Induction of Autophagy in a General Mouse Model
This protocol is based on studies investigating the systemic induction of autophagy by 3,4-DC.
Materials:
-
This compound (3,4-DC)
-
Vehicle solution (e.g., DMSO, corn oil)
-
Wild-type C57BL/6 mice
-
Standard laboratory equipment for intraperitoneal injections
Procedure:
-
Preparation of 3,4-DC Solution: Dissolve 3,4-DC in a suitable vehicle to achieve a final concentration for a dosage of 230 mg/kg body weight. The final injection volume should be appropriate for intraperitoneal administration in mice (typically 100-200 µL).
-
Animal Dosing: Administer the 3,4-DC solution to mice via intraperitoneal injection. A control group receiving only the vehicle should be included.
-
Tissue Collection: At 24 hours post-injection, euthanize the mice and collect relevant organs, such as the liver and heart, for analysis.[1]
-
Analysis of Autophagic Flux: Process the collected tissues for Western blotting to analyze the levels of autophagy markers like LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
Neuroprotection in a Spinal Cord Injury (SCI) Mouse Model
This protocol describes the application of 3,4-DC to assess its neuroprotective effects following traumatic spinal cord injury.
Materials:
-
This compound (3,4-DC)
-
Vehicle solution
-
Adult female C57BL/6J mice
-
Surgical instruments for laminectomy and spinal cord contusion
-
Anesthesia and analgesics
-
Behavioral assessment tools (e.g., Basso Mouse Scale (BMS) for locomotion)
Procedure:
-
Spinal Cord Injury Surgery: Anesthetize the mice and perform a laminectomy at the appropriate thoracic level (e.g., T9-T10). Induce a moderate contusion injury using a standardized impactor device.
-
Preparation and Administration of 3,4-DC: Prepare a solution of 3,4-DC in a suitable vehicle for a dosage of 200 mg/kg.[2] Administer the solution via intraperitoneal injection immediately after the SCI surgery and then daily for a specified period (e.g., 7 days).
-
Behavioral Assessment: Evaluate motor function recovery at regular intervals (e.g., weekly) using the Basso Mouse Scale (BMS).[2]
-
Histological Analysis: At the end of the study period, euthanize the mice and perfuse them with paraformaldehyde. Collect the spinal cord tissue for histological analysis, including staining to assess lesion size, glial scar formation, and neuronal survival.[2]
-
Western Blotting and qPCR: Analyze protein and gene expression levels of markers related to pyroptosis, necroptosis, and autophagy in the spinal cord tissue.[2]
Atherosclerosis in an ApoE-/- Mouse Model
This protocol outlines the use of 3,4-DC in a genetically predisposed mouse model of atherosclerosis.
Materials:
-
This compound (3,4-DC)
-
Vehicle solution
-
ApoE-/- mice
-
Atherogenic diet (high-fat diet)
-
Equipment for intraperitoneal injections and tissue analysis
Procedure:
-
Induction of Atherosclerosis: Feed ApoE-/- mice an atherogenic diet for a specified duration to induce the development of atherosclerotic plaques.[1][6]
-
Treatment with 3,4-DC: During the period of atherogenic diet feeding, administer 3,4-DC via intraperitoneal injections at a predetermined dosage and frequency. A control group should receive the vehicle only.
-
Assessment of Atherosclerotic Lesions: At the end of the treatment period, euthanize the mice and collect the aortas. Perform en face analysis of the aorta after staining with Oil Red O to quantify the area of atherosclerotic lesions.[6]
-
Histological and Molecular Analysis: Aortic root sections can be further analyzed for plaque composition. Additionally, tissue lysates can be used to assess markers of inflammation and autophagy.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 3,4-DC in Neuroprotection
The neuroprotective effects of 3,4-DC in spinal cord injury are mediated through the activation of TFEB-mediated autophagy and the inhibition of pyroptosis and necroptosis. The proposed signaling cascade involves the AMPK-TRPML1-calcineurin pathway.[2]
Caption: Signaling cascade of 3,4-DC leading to neuroprotection.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound in a disease model.
References
- 1. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 4. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethoxychalcone Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of 3,4-Dimethoxychalcone stock solutions for use in various research and drug development applications.
Introduction
This compound is a synthetic chalcone (B49325) derivative investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document outlines the necessary information and procedures for preparing stock solutions of this compound.
Physicochemical Properties and Solubility
This compound is a white to yellow crystalline powder.[2] It is a synthetic organic compound and is considered a caloric restriction mimetic (CRM) that can induce autophagy.[2][3] It is important to understand its solubility to select the appropriate solvent for stock solution preparation. While it is insoluble in water, it is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | References |
| Molecular Formula | C₁₇H₁₆O₃ | [2][5] |
| Molecular Weight | 268.31 g/mol | [1][6] |
| Appearance | White to yellow crystalline powder | [2] |
| Solubility | Soluble in DMSO | [2][6] |
| Insoluble in water | [4] | |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [6] |
Safety and Handling Precautions
Before handling this compound, it is essential to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]
-
Contact: Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately and thoroughly with water.[8][10]
-
Ingestion: Avoid ingestion.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[7]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 268.31 g/mol / 1000 = 2.6831 mg
-
-
-
Weigh the compound:
-
Accurately weigh approximately 2.68 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add solvent:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the powder.
-
-
Dissolve the compound:
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[6][11] The solution is stable for at least one year when stored at -80°C.[6]
-
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution in an appropriate aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile pipette tips and pipettors
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.[11]
-
-
Dilute the stock solution:
-
To prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium.
-
-
Mix thoroughly:
-
Gently vortex or pipette up and down to ensure the working solution is homogeneous.[11]
-
-
Final DMSO Concentration:
-
It is crucial to consider the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells. Typically, the final DMSO concentration should be kept below 0.5%.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | 5416-71-7 | FD137917 | Biosynth [biosynth.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | 5416-71-7 [chemicalbook.com]
- 4. This compound novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. 5337332.app.netsuite.com [5337332.app.netsuite.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate 3,4-Dimethoxychalcone Bioactivity
Introduction
3,4-Dimethoxychalcone (3,4-DMC) is a caloric restriction mimetic (CRM) that has demonstrated significant potential in biomedical research, particularly in the fields of aging, cardiovascular health, and oncology.[1][2][3][4] As a member of the chalcone (B49325) family of compounds, it exhibits a range of biological activities, including the induction of autophagy, and potential anti-inflammatory and antioxidant effects.[1][2][3][4][5] These application notes provide detailed protocols for a suite of cell-based assays to enable researchers, scientists, and drug development professionals to investigate and quantify the bioactivity of this compound. The assays described herein are designed to assess its effects on cell viability, apoptosis, inflammatory signaling, and oxidative stress.
Bioactivity Profile of this compound
This compound has been identified as a novel caloric restriction mimetic that stimulates autophagic flux.[1][6] Unlike many other CRMs, 3,4-DMC induces autophagy through a mechanism dependent on the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][6] This process is crucial for cellular homeostasis and the clearance of damaged organelles and protein aggregates. The induction of autophagy by 3,4-DMC has been linked to cardioprotective effects and an improved response to chemotherapy in preclinical models.[1][6]
While the primary described mechanism of 3,4-DMC is the induction of autophagy, its broader bioactivities, such as its direct cytotoxic effects on cancer cells, its influence on inflammatory pathways like NF-κB, and its capacity to mitigate reactive oxygen species (ROS), are areas of active investigation. The following protocols provide the necessary tools to explore these key aspects of this compound's biological function.
Data Presentation
The following tables summarize the reported bioactivity of this compound and related chalcone derivatives. This data is intended to serve as a reference for expected outcomes when performing the described assays.
Table 1: Cytotoxicity of Chalcone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Naphthalene-chalcone derivative 3a | MCF-7 | MTT | 1.42 ± 0.15 | [7] |
| Chalcone 12 | MCF-7 | Not Specified | 4.19 ± 1.04 | [2] |
| Chalcone 13 | MCF-7 | Not Specified | 3.30 ± 0.92 | [2] |
| Chalcone 12 | ZR-75-1 | Not Specified | 9.40 ± 1.74 | [2] |
| Chalcone 13 | ZR-75-1 | Not Specified | 8.75 ± 2.01 | [2] |
| Chalcone 12 | MDA-MB-231 | Not Specified | 6.12 ± 0.84 | [2] |
| Chalcone 13 | MDA-MB-231 | Not Specified | 18.10 ± 1.65 | [2] |
| 2',4'-dihydroxychalcone (B613834) derivative | MCF-7 | Not Specified | 8.4 - 34.3 | [8] |
| 2',4'-dihydroxychalcone derivative | PC-3 | Not Specified | 9.3 - 29.4 | [8] |
| 2',4'-dihydroxychalcone derivative | HT-29 | Not Specified | 15.3 - 36.3 | [8] |
Table 2: Anti-inflammatory and Antioxidant Activity of Chalcone Derivatives
| Compound | Assay | Cell Line/System | Endpoint | Result | Reference |
| 2′-hydroxy-3,4′-dimethoxychalcone | Nitric Oxide Production | RAW 264.7 | NO Inhibition | Significant inhibition at various concentrations | [9] |
| 4-dimethylamino-3',4'-dimethoxychalcone | Superoxide Scavenging | Mouse Peritoneal Macrophages | Chemiluminescence Inhibition | Effective inhibition | [10] |
| 4-dimethylamino-3',4'-dimethoxychalcone | iNOS Expression | Mouse Peritoneal Macrophages | Protein Expression | Downregulation | [10] |
| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH Radical Scavenging | Chemical Assay | Antioxidant Activity | Highest activity among tested derivatives | [11] |
| 2′,4′-dihydroxy-3,4-dimethoxychalcone | DPPH Radical Scavenging | Chemical Assay | IC50 | > 100 µg/mL | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Autophagy
Caption: 3,4-DMC induces autophagy via TFEB/TFE3.
Experimental Workflow for Cell-Based Bioactivity Assays
Caption: General workflow for assessing 3,4-DMC bioactivity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[13][14][15][16][17]
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570-590 nm.[13][15]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving 3,4-DMC)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[18][19][20][21]
Objective: To quantify the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC.[21] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[21]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations for the desired time period. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[21]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[18]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[21]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[21]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
-
Data Acquisition:
Data Analysis:
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control samples.
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Gate the cell populations to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Anti-Inflammatory Assay (NF-κB Luciferase Reporter Assay)
This protocol is a generalized procedure for a dual-luciferase reporter assay.[7][8][9]
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.
Principle: This assay utilizes a reporter plasmid where the firefly luciferase gene is under the control of NF-κB response elements. When the NF-κB pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to NF-κB activity. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to normalize for transfection efficiency and cell viability.
Materials:
-
Cell line suitable for transfection (e.g., HEK293T, HeLa)
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium
-
Serum-free medium (for transfection)
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System (containing lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells into a white, opaque 96-well plate.
-
On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature on an orbital shaker.
-
-
Luciferase Assay:
-
Program the luminometer to inject the substrates and measure luminescence.
-
Transfer 10-20 µL of cell lysate to a new white, opaque 96-well plate.
-
Add the firefly luciferase substrate and measure the firefly luminescence.
-
Add the Renilla luciferase substrate (which also quenches the firefly signal) and measure the Renilla luminescence.
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Express the results as a percentage of the activity observed in the stimulated, vehicle-treated control.
-
Plot the percentage of NF-κB activity against the concentration of this compound to determine its inhibitory effect.
Antioxidant Assay (Cellular Reactive Oxygen Species Detection)
This protocol is based on the use of the DCFDA/H2DCFDA probe.[10][11][12]
Objective: To measure the ability of this compound to reduce intracellular levels of reactive oxygen species (ROS).
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) is a fluorogenic probe used to detect intracellular ROS.[10] Once inside the cell, cellular esterases deacetylate H2DCFDA to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence spectroscopy.[10]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DCFDA/H2DCFDA solution
-
ROS-inducing agent (e.g., H2O2 or tert-butyl hydroperoxide) as a positive control
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Probe Loading:
-
ROS Induction:
-
Remove the DCFDA/H2DCFDA solution and wash the cells with PBS.
-
Add medium containing the ROS-inducing agent to the appropriate wells. Include wells with only the ROS inducer and wells with both the inducer and this compound. Also include an untreated control.
-
-
Data Acquisition:
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]
-
Data Analysis:
-
Subtract the background fluorescence of the no-cell control wells.
-
Calculate the percentage of ROS inhibition for each concentration of this compound using the following formula:
-
% ROS Inhibition = [1 - (Fluorescence of (Inducer + 3,4-DMC) / Fluorescence of Inducer only)] x 100
-
-
Plot the percentage of ROS inhibition against the concentration of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's bioactivity in cell-based models. By systematically assessing its effects on cell viability, apoptosis, inflammation, and oxidative stress, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to the advancement of our understanding of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ultrasound assisted synthesis and cytotoxicity evaluation of known 2',4'-dihydroxychalcone derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tavernarakislab.gr [tavernarakislab.gr]
- 12. merckmillipore.com [merckmillipore.com]
- 13. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB. | Sigma-Aldrich [sigmaaldrich.com]
- 18. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Assays with 3,4-Dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone is a flavonoid compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are known to modulate various signaling pathways involved in inflammation. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in vitro, focusing on its impact on key inflammatory mediators and signaling cascades such as NF-κB and Nrf2. The provided methodologies are essential for researchers investigating the therapeutic potential of this and similar compounds.
Mechanism of Action Overview
This compound is believed to exert its anti-inflammatory effects through the modulation of critical signaling pathways. Evidence suggests that chalcones can inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.[1][2][3]
-
Inhibition of the NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6.[2][4] Chalcones can prevent the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[2][4]
-
Activation of the Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. Under basal conditions, it is kept inactive by Keap1. Chalcones can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][3]
Data Presentation: Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize the expected dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data is compiled from studies on this compound and structurally related chalcones to provide a representative overview of its potential efficacy.
Table 1: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | Intracellular ROS (% of LPS Control) |
| Control (untreated) | 0 | ~5% | ~100% (basal) |
| LPS (1 µg/mL) | 0 | 100% | ~250% |
| LPS + this compound | 5 | ~80% | ~200% |
| LPS + this compound | 10 | ~60% | ~150% |
| LPS + this compound | 25 | ~35% | ~110% |
| LPS + this compound | 50 | ~15% | ~105% |
Values are illustrative and represent typical expected outcomes based on chalcone (B49325) activity.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | 0 | < 50 | < 30 | < 20 |
| LPS (1 µg/mL) | 0 | ~1500 | ~2000 | ~400 |
| LPS + this compound | 5 | ~1200 | ~1600 | ~320 |
| LPS + this compound | 10 | ~900 | ~1200 | ~240 |
| LPS + this compound | 25 | ~500 | ~700 | ~150 |
| LPS + this compound | 50 | ~200 | ~300 | ~80 |
Values are illustrative and represent typical expected outcomes based on chalcone activity.[5]
Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression
| Treatment Group | Concentration (µM) | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (untreated) | 0 | 0.05 ± 0.02 | 0.03 ± 0.01 |
| LPS (1 µg/mL) | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| LPS + this compound | 5 | 0.82 ± 0.09 | 0.85 ± 0.11 |
| LPS + this compound | 10 | 0.55 ± 0.06 | 0.60 ± 0.08 |
| LPS + this compound | 25 | 0.28 ± 0.04 | 0.33 ± 0.05 |
| LPS + this compound | 50 | 0.12 ± 0.03 | 0.16 ± 0.04 |
Values are presented as mean ± standard deviation (n=3) and are for illustrative purposes to demonstrate the expected dose-dependent inhibition.[6]
Visualizations: Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway Inhibition.
Nrf2 Signaling Pathway Activation.
Experimental Workflow Overview.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for most assays).[6] A non-stimulated control group should also be included.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.[8]
-
Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) just before use.[8]
-
Reaction: In a 96-well plate, add 100 µL of the collected supernatant.
-
Add Griess Reagent: Add 100 µL of the freshly prepared Griess reagent to each well.[8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.[8]
-
Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[9][10][11]
-
Cell Treatment: Seed and treat cells in a 24-well plate as described in Protocol 1.
-
DCFH-DA Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with 1x Phosphate-Buffered Saline (PBS).[9][11]
-
Fluorescence Measurement:
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][13][14]
-
Sample Collection: Collect the cell culture supernatant after treatment as described in Protocol 1. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human or mouse TNF-α, IL-6, IL-1β). A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the optical density at 450 nm using a microplate reader.[12]
-
Quantification: Determine the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 5: Western Blot Analysis of iNOS and COX-2 Expression
This protocol is for determining the protein expression levels of iNOS and COX-2 in cell lysates.[6][15][16][17]
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[6]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein.[6]
-
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit.[6]
-
SDS-PAGE:
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6][15]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for iNOS and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[6]
-
Probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and capture the signal with an imaging system.[6]
-
Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of iNOS and COX-2 to the corresponding loading control.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 10. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 16. 3.7. Western Blot Quantification of COX-2 and iNOS Expression [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Antioxidant Activity of 3,4-Dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3,4-Dimethoxychalcone and its Antioxidant Potential
This compound is a member of the chalcone (B49325) family, a class of open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are precursors to flavonoids and are abundant in various natural sources. Chalcones, including this compound, have garnered significant scientific interest due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer properties.[1]
The antioxidant capacity of chalcones is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases. The antioxidant effects of chalcones are primarily attributed to their chemical structure, particularly the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on their aromatic rings.[2] These groups enable the molecule to neutralize harmful reactive oxygen species (ROS) and other free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET).[1]
A significant mechanism through which chalcones, as a class of compounds, exert their antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Chalcones, possessing an α,β-unsaturated carbonyl system, can act as Michael acceptors and react with cysteine residues on Keap1.[3][4] This interaction leads to a conformational change in Keap1, causing the release of Nrf2. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[3] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), bolstering the cell's antioxidant defenses.
Data Presentation: Antioxidant Activity of Chalcone Derivatives
| Compound | Assay | IC50 (µM) | Reference Standard | IC50 of Standard (µM) |
| 2',5'-dihydroxy-3,4-dimethoxychalcone | DPPH | 7.34 | - | - |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | DPPH | 1402.9 | - | - |
| 2'-hydroxy-3,4-dimethoxychalcone | DPPH | 975 | - | - |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 µg/mL | - | - |
| 4'-amino-4-methoxychalcone | DPPH | 58.85 µg/mL | - | - |
Note: The data presented is for structurally related compounds and should be used as a reference. Experimental conditions can influence IC50 values.
Experimental Protocols
A comprehensive evaluation of the antioxidant potential of this compound should involve a battery of assays to assess its activity through different mechanisms. Below are detailed protocols for three widely used in vitro antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1][5]
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in a dark, cool place.[1]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent such as methanol or DMSO.
-
Working Solutions: Prepare a series of dilutions of the this compound stock solution in the same solvent to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the this compound working solutions, positive control solutions, or solvent (for the blank) into separate wells of a 96-well microplate.[1]
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.[1]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the this compound or standard.
The results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.020 at 734 nm.
-
This compound and Standard Solutions: Prepare as described for the DPPH assay.
Assay Procedure (96-well plate format):
-
Add 10 µL of each concentration of the this compound working solutions, positive control solutions, or solvent (for the blank) into separate wells of a 96-well microplate.[1]
-
Add 190 µL of the diluted ABTS•+ solution to all wells.[1]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 6 minutes.[1]
-
Measure the absorbance of each well at 734 nm using a microplate reader.[1]
Data Analysis:
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Solution: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the working solution at 37°C before use.
-
This compound and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically prepared using ferrous sulfate (B86663) (FeSO₄·7H₂O).
Assay Procedure (96-well plate format):
-
Add 20 µL of each concentration of the this compound working solutions, standard solutions, or solvent (for the blank) into separate wells of a 96-well microplate.[1]
-
Add 280 µL of the pre-warmed FRAP working solution to all wells.[1]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at 37°C for 30 minutes.[1]
-
Measure the absorbance of each well at 593 nm using a microplate reader.
Data Analysis:
A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of this compound is then determined from the standard curve and is typically expressed as µM of Fe²⁺ equivalents per µg of the compound.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: 3,4-Dimethoxychalcone in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and spinal cord injury, represent a significant and growing public health challenge. A common pathological feature of these conditions is the accumulation of misfolded proteins and damaged organelles, leading to progressive neuronal dysfunction and death. Autophagy, the cellular process of degrading and recycling damaged components, is a critical mechanism for maintaining neuronal health. Its impairment is increasingly recognized as a key factor in the pathogenesis of neurodegenerative disorders.
3,4-Dimethoxychalcone (3,4-DC) is a caloric restriction mimetic that has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1] It has been shown to enhance autophagy through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] By promoting the clearance of cellular debris, 3,4-DC exhibits neuroprotective, anti-inflammatory, and anti-apoptotic properties. These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for studying the effects of this compound in neurodegenerative disease research.
Data Presentation
The neuroprotective effects of this compound have been quantified in a mouse model of spinal cord injury (SCI), a condition with shared pathological mechanisms with other neurodegenerative diseases. The following tables summarize the key quantitative data from these studies.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Spinal Cord Injury
| Parameter | Treatment Group | Result | p-value | Reference |
| Motor Function Recovery | ||||
| Basso Mouse Scale (BMS) Score | SCI + 3,4-DC (200 mg/kg) | Improved locomotor function | < 0.001 | [3] |
| Neuroinflammation | ||||
| Caspase-1 Expression | SCI + 3,4-DC | Markedly reduced | 0.0003 | [3] |
| GSDMD-N Expression | SCI + 3,4-DC | Markedly reduced | 0.001 | [3] |
| RIPK1 Fluorescence Density in Neurons | SCI + 3,4-DC | Significantly decreased | 0.0091 | [4] |
| RIPK3 Fluorescence Density in Neurons | SCI + 3,4-DC | Significantly decreased | 0.0083 | [4] |
| Autophagy Induction | ||||
| Acetyl-α-tubulin Level | SCI + 3,4-DC | Suppressed | < 0.001 | [3] |
Table 2: Effect of this compound on Pyroptosis and Necroptosis-Related Protein Expression in Spinal Cord Injury
| Protein | SCI vs. Sham | SCI + 3,4-DC vs. SCI | p-value (SCI vs. Sham) | p-value (SCI + 3,4-DC vs. SCI) | Reference |
| Pyroptosis Markers | |||||
| TXNIP | Significantly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [3] |
| NLRP3 | Significantly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [3] |
| Cleaved Caspase-1 | Significantly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [3] |
| GSDMD-N | Significantly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [3] |
| Necroptosis Markers | |||||
| RIPK1 | Markedly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [4] |
| p-RIPK1 | Markedly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [4] |
| RIPK3 | Markedly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [4] |
| p-RIPK3 | Markedly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [4] |
| MLKL | Markedly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [4] |
| p-MLKL | Markedly Increased | Significantly Decreased | < 0.0001 | < 0.05 | [4] |
Experimental Protocols
In Vivo Spinal Cord Injury (SCI) Mouse Model and 3,4-DC Treatment
This protocol describes the induction of a contusion SCI in mice and subsequent treatment with this compound.
Materials:
-
Adult C57BL/6 mice (8-10 weeks old)
-
This compound (Sigma-Aldrich)
-
Vehicle (e.g., corn oil)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Infinite Horizon Impactor device
-
Heating pad
Procedure:
-
Anesthetize the mice using isoflurane. Maintain body temperature at 37°C with a heating pad.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord, ensuring the dura mater remains intact.
-
Use an Infinite Horizon Impactor to deliver a controlled contusion injury to the exposed spinal cord.
-
Administer this compound (optimal dose of 200 mg/kg) or vehicle via intraperitoneal injection immediately after SCI and then daily for the duration of the experiment.[3]
-
Provide post-operative care, including analgesics, hydration, and manual bladder expression.
-
Monitor the animals closely for any signs of distress.
Behavioral Assessment: Basso Mouse Scale (BMS)
The BMS is used to assess locomotor recovery following SCI in mice.[3][5]
Procedure:
-
Acclimate mice to an open-field testing arena for several days before SCI.
-
At desired time points post-SCI (e.g., 1, 3, 7, 14, 21, and 28 days), place the mouse in the center of the open field.
-
Observe the mouse's hindlimb movements for 4 minutes.
-
Score the locomotor ability based on the BMS scale (0 = complete paralysis to 9 = normal locomotion), assessing ankle movement, weight support, stepping, coordination, paw position, and tail position.[3][6]
Western Blot Analysis for Autophagy and Inflammation Markers
This protocol details the detection of key proteins involved in autophagy and neuroinflammation.
Materials:
-
Spinal cord tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFEB, anti-LC3, anti-p62, anti-NLRP3, anti-Caspase-1, anti-RIPK1, anti-RIPK3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize spinal cord tissue samples in RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Immunofluorescence Staining for TFEB Nuclear Translocation
This protocol allows for the visualization of TFEB translocation to the nucleus, a key indicator of its activation.
Materials:
-
Spinal cord tissue sections or cultured neuronal cells on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (anti-TFEB)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix tissue sections or cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-TFEB primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on slides with mounting medium and visualize using a fluorescence microscope.
Mandatory Visualizations
Experimental workflow for assessing the neuroprotective effects of this compound in vivo.
Signaling pathway of this compound in promoting neuroprotection.
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases due to its ability to modulate key cellular pathways involved in neuronal survival. Its mechanism of action, centered on the activation of TFEB-mediated autophagy, leads to a reduction in neuroinflammation and programmed cell death. The provided protocols and data offer a framework for researchers to further investigate the potential of this compound and related compounds in the development of novel treatments for these debilitating conditions. Further research is warranted to explore the efficacy of this compound in specific models of Alzheimer's and Parkinson's disease.
References
- 1. A simple scoring of beam walking performance after spinal cord injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting for Neuronal Proteins [protocols.io]
- 3. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basso Mouse Scale (BMS) Behavioral Analysis [bio-protocol.org]
Application Notes and Protocols: 3,4-Dimethoxychalcone as a Potential Therapeutic Agent for Spinal Cord Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence and experimental protocols supporting the investigation of 3,4-Dimethoxychalcone (3,4-DC) as a potential treatment for spinal cord injury (SCI). The information is derived from a key study demonstrating that 3,4-DC, a caloric restriction mimetic, promotes neuroprotection and functional recovery in a mouse model of SCI.[1]
Introduction
Spinal cord injury (SCI) leads to devastating neurological deficits due to a complex secondary injury cascade involving inflammation, oxidative stress, and programmed cell death.[2] this compound (3,4-DC) has emerged as a promising therapeutic candidate. It has been shown to enhance TFEB-mediated autophagy, a cellular recycling process crucial for clearing damaged components, while simultaneously alleviating pyroptosis and necroptosis, two forms of lytic and inflammatory programmed cell death.[1] These actions collectively contribute to reduced glial scarring, decreased motor neuron death, and improved functional recovery after SCI.[1]
Mechanism of Action
3,4-DC exerts its neuroprotective effects through a multi-pronged mechanism centered on the modulation of cellular stress responses. The core of its action involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][3][4][5] This activation is partially mediated through the AMPK-TRPML1-calcineurin signaling pathway.[1]
By enhancing TFEB activity, 3,4-DC upregulates autophagy, which in turn helps to clear cellular debris and damaged organelles that accumulate after SCI.[1] Furthermore, the promotion of autophagy by 3,4-DC has been shown to inhibit pyroptosis and necroptosis, thereby reducing inflammation and cell death in the injured spinal cord.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on the effects of 3,4-DC treatment in a mouse model of spinal cord injury.
Table 1: Effects of 3,4-DC on Autophagy, Pyroptosis, and Necroptosis Markers
| Marker | Group | Mean ± SD | p-value vs. SCI |
| Autophagy | |||
| p62 Expression in Neurons | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but decreased) | 0.001 | |
| LC3II Puncta in Neurons | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but increased) | 0.0004 | |
| Pyroptosis | |||
| Caspase-1 Expression | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but decreased) | 0.0003 | |
| GSDMD-N Expression | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but decreased) | 0.001 | |
| IL-1β Levels | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but decreased) | 0.0325 | |
| Necroptosis | |||
| RIPK1 Fluorescence Density in Neurons | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but decreased) | 0.0091 | |
| RIPK3 Fluorescence Density in Neurons | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but decreased) | 0.0083 |
Table 2: Functional and Histological Outcomes
| Outcome Measure | Group | Mean ± SD | p-value vs. SCI |
| Glial Scar Area | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but reduced) | (p-value not specified) | |
| Motor Neuron Death | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but reduced) | (p-value not specified) | |
| Basso Mouse Scale (BMS) Score | SCI | (Value not specified) | - |
| SCI + 3,4-DC | (Value not specified, but improved) | (p-value not specified) |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of 3,4-DC on spinal cord injury.
Animal Model of Spinal Cord Injury
A contusion model of SCI is commonly used to replicate the pathomechanisms of human SCI.[6][7]
-
Animals: Adult female C57BL/6J mice (6-8 weeks old, 20-25 g) are often used.[1]
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Utilize a spinal cord injury impactor device to deliver a standardized contusion injury to the exposed spinal cord.
-
After injury, suture the muscle and skin layers.
-
-
Post-operative Care:
-
Administer analgesics for pain management.
-
Provide manual bladder expression twice daily until bladder function returns.
-
House animals in a clean, temperature-controlled environment.
-
This compound Administration
-
Preparation: Dissolve 3,4-DC in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline).
-
Dosage and Administration: Administer 3,4-DC via intraperitoneal (i.p.) injection. A dosage of 50 mg/kg body weight administered daily has been shown to be effective.[1]
-
Treatment Schedule: Begin treatment shortly after the induction of SCI and continue for a specified duration (e.g., daily for the entire post-operative period).
Behavioral Assessment
Locomotor function recovery can be assessed using the Basso Mouse Scale (BMS).
-
Procedure:
-
Place individual mice in an open field and allow them to move freely for a set period (e.g., 4 minutes).
-
Two independent, blinded observers score the locomotor function based on the BMS, which evaluates hindlimb movements, coordination, and weight support.
-
-
Scoring: The BMS is a 9-point scale, with higher scores indicating better motor function.
-
Frequency: Perform assessments at regular intervals post-injury (e.g., weekly).
Histological Analysis
-
Tissue Preparation:
-
At the experimental endpoint, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix it in 4% PFA.
-
Cryoprotect the tissue in a sucrose (B13894) solution before embedding and sectioning.
-
-
Staining:
-
Nissl Staining: To assess motor neuron survival.
-
Immunofluorescence Staining: Use specific primary antibodies to label astrocytes (GFAP for glial scar), neurons (NeuN), and markers of autophagy (LC3), pyroptosis (Caspase-1, GSDMD), and necroptosis (RIPK1, RIPK3). Use appropriate fluorescently labeled secondary antibodies for visualization.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the staining intensity or cell counts using image analysis software.
Western Blotting
-
Protein Extraction: Homogenize spinal cord tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p62, LC3, Caspase-1, GSDMD, RIPK1, RIPK3, TFEB, p-AMPK, etc.).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathway of 3,4-DC in spinal cord injury.
Caption: General experimental workflow for studying 3,4-DC in SCI.
References
- 1. TFEB: A Central Regulator of both the Autophagosome and Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From apoptosis to pyroptosis: A two-decade analysis of spinal cord injury systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TFEB Dependent Autophagy-Lysosomal Pathway: An Emerging Pharmacological Target in Sepsis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. europeanreview.org [europeanreview.org]
- 6. BIOCELL | Free Full-Text | Role of necroptosis in spinal cord injury and its therapeutic implications [techscience.com]
- 7. Role of Pyroptosis in Traumatic Brain and Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]
Cardiovascular Research Applications of 3,4-Dimethoxychalcone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone (3,4-DC), a polyphenol compound, has emerged as a promising small molecule in cardiovascular research. Its primary mechanism of action involves the potent induction of autophagy, a cellular process essential for the degradation and recycling of damaged organelles and proteins. This process is crucial for maintaining cellular homeostasis, particularly in the cardiovascular system. 3,4-DC has demonstrated significant therapeutic potential in preclinical models of atherosclerosis and myocardial ischemia by activating key transcription factors that regulate autophagy and lysosomal biogenesis.
These application notes provide a comprehensive overview of the cardiovascular research applications of 3,4-DC, including detailed protocols for key experiments and a summary of quantitative data from relevant studies.
Key Applications in Cardiovascular Research
-
Atherosclerosis: 3,4-DC has been shown to reduce the development of atherosclerotic lesions. It induces autophagy in endothelial cells, macrophages, and smooth muscle cells, which are all critical players in the pathogenesis of atherosclerosis. This induction of autophagy helps to prevent the accumulation of lipid-laden foam cells and reduces neointimal hyperplasia.[1][2]
-
Myocardial Ischemia-Reperfusion Injury: 3,4-DC exhibits cardioprotective effects by promoting autophagy in cardiomyocytes.[3] This helps to clear damaged mitochondria and other cellular debris that accumulate during ischemic events, thereby reducing cell death and preserving cardiac function.
-
Mechanism of Action: The pro-autophagic effects of 3,4-DC are mediated through the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3] These master regulators of lysosomal biogenesis and autophagy stimulate the expression of a wide range of autophagy-related genes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of this compound.
Table 1: In Vitro Autophagy Induction by this compound
| Cell Line | Concentration of 3,4-DC | Treatment Duration | Key Finding | Reference |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 10-30 µM | 8 hours | Dose-dependent increase in GFP-LC3 puncta | [2] |
| RAW 264.7 (Murine Macrophages) | 10-30 µM | 8 hours | Significant increase in GFP-LC3 aggregation | [2] |
| H9c2 (Rat Cardiomyoblasts) | 10-30 µM | 8 hours | Dose-dependent induction of autophagy | [2] |
| HepG2 (Human Hepatoma Cells) | 30 µM | 8 hours | Increased LC3-II/LC3-I ratio and decreased p62 levels | [3] |
Table 2: In Vivo Anti-Atherosclerotic Effects of this compound
| Animal Model | 3,4-DC Dosage and Administration | Treatment Duration | Key Finding | Reference |
| ApoE-/- Mice on a High-Fat Diet | 230 mg/kg, intraperitoneal injection, 5 times/week | 4 weeks | Significant reduction in atherosclerotic lesion area in the aorta | [1] |
| Mouse Vein Graft Model | Local application in pluronic gel | 3 weeks | Markedly reduced neointima lesions and maintained vessel lumen | [1] |
Experimental Protocols
Protocol 1: In Vitro Autophagy Assessment using GFP-LC3 Puncta Formation
Objective: To qualitatively and quantitatively assess the induction of autophagy in cultured cells treated with this compound by monitoring the formation of GFP-LC3 puncta.
Materials:
-
Cell line of interest (e.g., HUVECs, RAW 264.7, H9c2)
-
Cell culture medium and supplements
-
Plasmid encoding GFP-LC3
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with the GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions. Allow the cells to express the GFP-LC3 protein for 24-48 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10, 20, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest 3,4-DC treatment. Remove the old medium from the cells and add the medium containing 3,4-DC or vehicle.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 8 hours).
-
Fixation: After incubation, wash the cells twice with PBS and then fix them with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple random fields for each treatment condition.
-
Quantify autophagy by counting the number of GFP-LC3 puncta per cell. A cell with five or more distinct puncta is typically considered autophagy-positive.
-
Calculate the percentage of autophagy-positive cells for each treatment group.
-
Protocol 2: Western Blot Analysis of LC3 and p62
Objective: To quantitatively assess autophagic flux by measuring the levels of LC3-II (a marker of autophagosome formation) and p62 (a protein that is degraded by autophagy).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3 and anti-p62
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with 3,4-DC as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux.
Protocol 3: In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the anti-atherosclerotic efficacy of this compound in a mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet)
-
This compound
-
Corn oil (vehicle)
-
Oil Red O stain
-
Formalin
-
Isopropanol
Procedure:
-
Animal Model: Use male ApoE-/- mice (e.g., 8-12 weeks old).
-
Diet and Treatment:
-
Feed the mice a high-fat diet for a specified period (e.g., 4 weeks) to induce atherosclerosis.
-
Prepare a suspension of 3,4-DC in corn oil.
-
Administer 3,4-DC (e.g., 230 mg/kg) or vehicle (corn oil) via intraperitoneal injection five times per week for the duration of the high-fat diet feeding.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the vascular system with PBS followed by 4% formalin.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
En Face Oil Red O Staining:
-
Clean the aorta of any surrounding adipose and connective tissue.
-
Open the aorta longitudinally.
-
Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.
-
Destain with isopropanol.
-
-
Quantification:
-
Capture high-resolution images of the stained aortas.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the area covered by Oil Red O-positive plaques.
-
Calculate the percentage of the aortic surface area covered by atherosclerotic lesions for each mouse.
-
Compare the lesion area between the 3,4-DC-treated and vehicle-treated groups.
-
Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Experimental workflows for in vitro and in vivo studies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,4-Dimethoxychalcone. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Claisen-Schmidt condensation reaction for the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, impure, or used in an incorrect concentration, leading to insufficient deprotonation of the acetophenone (B1666503).[1] 2. Incorrect Stoichiometry: The molar ratios of 3,4-dimethoxybenzaldehyde (B141060) and acetophenone may not be optimal. 3. Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, causing decomposition or side reactions.[2] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[2] 5. Poor Quality of Starting Materials: Impurities in reactants or solvents can inhibit the reaction. | 1. Catalyst Optimization: Use a fresh, high-purity strong base like NaOH or KOH. The optimal concentration can vary, but a 40-50% aqueous solution is a good starting point.[3] For sensitive substrates, consider exploring acid catalysis. 2. Stoichiometry Check: Ensure an equimolar ratio of the aldehyde and acetophenone. A slight excess of the aldehyde can sometimes be beneficial. 3. Temperature Control: Most Claisen-Schmidt reactions are conducted at room temperature.[2] If the reaction is slow, gentle heating (e.g., to 50°C) can be beneficial, but this should be closely monitored to prevent side reactions.[2] 4. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[2] 5. Ensure Reagent Purity: Use pure, dry solvents and high-quality starting materials. |
| Formation of Multiple Side Products | 1. Cannizzaro Reaction: Disproportionation of the aldehyde in the presence of a strong base, particularly since 3,4-dimethoxybenzaldehyde lacks α-hydrogens.[2] 2. Self-Condensation of Acetophenone: The acetophenone can react with itself under basic conditions.[2] 3. Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone product, leading to the formation of dimers or polymers.[2] | 1. Control Base Concentration and Addition: Use the minimum effective concentration of the base. Slowly add the aldehyde to the mixture of the acetophenone and the base to minimize self-condensation.[3] 2. Temperature and Stoichiometry Control: Running the reaction at a lower temperature and using a slight excess of the aldehyde can help minimize Michael addition. |
| Oily Product or Difficulty with Crystallization | 1. Presence of Impurities: Side products or unreacted starting materials can prevent crystallization. 2. Low Melting Point: Some chalcones have low melting points and may appear as oils at room temperature. | 1. Thorough Work-up: After the reaction, pour the mixture into crushed ice and acidify with dilute HCl (e.g., 10%) to a pH of 2-3 to precipitate the product.[2] Wash the crude product thoroughly with cold deionized water to remove inorganic salts and other water-soluble impurities.[2] 2. Purification: If an oil persists, consider purification by column chromatography. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound, if available. Cooling the mixture in an ice bath can also promote solidification. |
| Significant Product Loss During Recrystallization | 1. Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. 2. Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in low recovery upon cooling. | 1. Solvent System Optimization: Ethanol or an ethanol-water mixture is commonly used for recrystallizing chalcones.[2] Experiment with different solvent systems to find one in which the chalcone (B49325) is soluble when hot but sparingly soluble when cold. 2. Minimal Solvent Usage: Dissolve the crude product in the minimum amount of hot solvent required to achieve complete dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with an acetophenone that possesses α-hydrogens. The reaction proceeds through an aldol (B89426) condensation mechanism, followed by a dehydration step to form the characteristic α,β-unsaturated ketone structure of the chalcone.
Q2: Why is a strong base like NaOH or KOH typically used as the catalyst?
A2: A strong base is preferred because it efficiently deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 3,4-dimethoxybenzaldehyde. Since 3,4-dimethoxybenzaldehyde lacks α-hydrogens, it cannot form an enolate itself, which prevents self-condensation and leads to higher yields of the desired chalcone product.
Q3: What are the advantages of using a solvent-free grinding method for this synthesis?
A3: Solvent-free grinding is a green chemistry approach that offers several advantages. It eliminates the need for potentially hazardous organic solvents, which reduces environmental impact and simplifies the work-up procedure. This technique often leads to shorter reaction times, and in many cases, higher product yields compared to conventional solvent-based methods.[4][5] The reaction is initiated by the mechanical energy from grinding, which provides the activation energy for the reaction.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the starting materials (3,4-dimethoxybenzaldehyde and acetophenone) and the appearance of the product spot. This allows you to determine when the reaction has reached completion and to avoid unnecessarily long reaction times which could lead to side product formation.[2]
Q5: What spectroscopic methods are used to confirm the structure of the synthesized this compound?
A5: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their connectivity. Look for the characteristic doublets of the vinyl protons with a coupling constant (J) of around 15 Hz, which indicates a trans configuration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
IR (Infrared) Spectroscopy: To identify key functional groups, such as the conjugated carbonyl (C=O) group (typically around 1640 cm⁻¹) and the C-O stretches of the methoxy (B1213986) groups.[3]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Chalcone Synthesis
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Conventional Heating | NaOH (50%) | Ethanol | 24-48 hours | Room Temp. | 40-65 | [2] |
| Conventional Heating | KOH (aqueous) | Ethanol | 12-24 hours | Room Temp. | Not specified | [2][3] |
| Solvent-Free Grinding | Solid NaOH | None | 15-30 minutes | Room Temp. | 70-84 | [2][5] |
| Solvent-Free Grinding | Solid NaOH | None | 15 minutes | Room Temp. | 70 | [5] |
| Ultrasound-Assisted | KOH (10 M) | Methanol | 6 hours | 70 °C | ~40 | |
| Microwave-Assisted | Not specified | Not specified | Minutes | Not specified | Often Improved |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of acetophenone in ethanol.
-
Catalyst Addition: To this solution, add an aqueous solution of NaOH or KOH (2-2.5 equivalents). Stir the mixture at room temperature for approximately 15 minutes.[2]
-
Aldehyde Addition: Slowly add one equivalent of 3,4-dimethoxybenzaldehyde dropwise to the stirred solution at room temperature.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3).[2] This will cause the chalcone product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Protocol 2: Solvent-Free Grinding Method
-
Preparation: Place one equivalent of acetophenone, one equivalent of 3,4-dimethoxybenzaldehyde, and 1-2 equivalents of solid NaOH or KOH in a mortar.[2]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.[2] The mixture will typically become a paste and may change color.
-
Monitoring: Monitor the reaction's completion by taking a small sample and analyzing it with TLC.
-
Work-up: After the reaction is complete, add cold water to the mortar and neutralize the mixture with dilute HCl.
-
Isolation and Purification: Filter the resulting solid, wash it with cold water, and purify by recrystallization from ethanol.[2]
Mandatory Visualizations
References
3,4-Dimethoxychalcone solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3,4-Dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic chalcone, a type of polyphenol.[1] It is recognized as a caloric restriction mimetic (CRM), meaning it mimics the health-promoting effects of caloric restriction without reducing food intake.[1] Its primary research applications are in the study of autophagy, where it has been shown to induce the deacetylation of cytoplasmic proteins and stimulate autophagic flux.[1] This activity is linked to its ability to promote the translocation of transcription factors TFEB and TFE3 into the nucleus.[1][2][3][4] Consequently, it is investigated for its potential in cardioprotection and as an adjunct to cancer chemotherapy.[1][2][3]
Q2: What are the known solubility properties of this compound?
A2: this compound is a white to yellow crystalline powder that is soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[1]
Q3: I am observing a precipitate when I dilute my DMSO stock solution of this compound into an aqueous buffer for my experiment. What is causing this?
A3: This phenomenon, known as "precipitation upon dilution," is common for compounds that are highly soluble in an organic solvent like DMSO but poorly soluble in water. When the DMSO stock is introduced into an aqueous medium, the solvent environment becomes predominantly aqueous, causing the this compound to exceed its solubility limit and precipitate out of the solution.
Q4: How can I improve the aqueous solubility of this compound for my in vitro or in vivo experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility. However, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% for cell-based assays) to avoid toxicity.[1]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[5]
-
Nanoemulsions: Formulating this compound into a nanoemulsion can significantly improve its stability and apparent solubility in aqueous environments.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Problem: After adding the this compound stock solution to my cell culture media, I observe a precipitate, either immediately or after a few hours of incubation.
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level that is non-toxic to your cells and is known to keep the compound in solution at the desired concentration.
-
Test for Media Interaction: Incubate the this compound in the complete cell culture medium (including serum) without cells. If precipitation occurs, the compound may be interacting with components in the medium. Consider using a serum-free medium for the duration of the treatment if your experimental design allows.[5]
-
Employ a Solubility Enhancement Technique: If precipitation persists, consider preparing a formulation of this compound using cyclodextrins or as a nanoemulsion (see Experimental Protocols below).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Molar Concentration (mM) | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | 4.8 mg/mL[6] | 17.89 mM | Sonication is recommended to aid dissolution.[6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL[6] | 3.73 mM | An in vivo formulation. Sonication is recommended.[6] |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Kinetic Method
This protocol provides a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Filtration plates (for direct UV method)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate pre-filled with the aqueous buffer. The final DMSO concentration should be kept consistent and low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation point and thus the kinetic solubility.[7][8][9]
-
Direct UV: Filter the solutions using a filtration plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined from a standard curve, and the solubility is the highest concentration that remains in solution.[7][8]
-
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol, based on the Higuchi-Connors method, determines the ability of a cyclodextrin (B1172386) to enhance the solubility of this compound.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Conical tubes
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in the chosen buffer.[5]
-
Add Excess Compound: Add an excess amount of this compound powder to each cyclodextrin solution, ensuring a solid excess is visible.
-
Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[5]
-
Sample Preparation: After equilibration, allow the undissolved material to settle. Carefully withdraw an aliquot from the supernatant of each tube and filter it through a 0.22 µm syringe filter.[5]
-
Quantification: Dilute the filtered samples and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram. A linear relationship indicates the formation of a soluble complex.
Protocol 3: Preparation of a this compound Nanoemulsion
This protocol describes a method for encapsulating this compound into an oil-in-water nanoemulsion using a low-energy nanoprecipitation method.
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides, ethyl oleate)
-
A surfactant (e.g., Polysorbate 80, Pluronic F-68)
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Distilled or deionized water
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase: Dissolve this compound and the chosen oil in the organic solvent.
-
Prepare the Aqueous Phase: Dissolve the surfactant in water.
-
Form the Nanoemulsion: While stirring the aqueous phase, add the organic phase dropwise. The spontaneous diffusion of the organic solvent into the aqueous phase leads to the formation of nano-sized oil droplets containing the this compound.
-
Solvent Evaporation: Continue stirring the mixture in an open container for several hours to allow for the complete evaporation of the organic solvent.
-
Characterization (Recommended): Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) to ensure the quality and stability of the formulation.
Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for troubleshooting solubility.
Caption: Logical relationship of solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Purification of 3,4-Dimethoxychalcone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,4-dimethoxychalcone by recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Physicochemical Properties and Solubility Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₆O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1][2] |
| Melting Point | 88°C | [2] |
| Appearance | White to yellow crystalline powder | [3] |
| Solubility in DMSO | Soluble (4.8 mg/mL) | [4] |
| Solubility in Ethanol (B145695) | Reported to be soluble | [5][6][7] |
| Solubility in Water | Insoluble | [8] |
| General Chalcone (B49325) Solubility | Generally soluble in polar aprotic solvents; ethanol is a common and effective recrystallization solvent. | [9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on general principles for chalcone purification, 95% ethanol is an excellent starting point for the recrystallization of this compound.[5][6] An ideal solvent should dissolve the compound when hot but have low solubility at cooler temperatures. Given the limited specific data for this compound, a small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system.
Q2: My this compound is not dissolving, even in hot ethanol. What should I do?
A2: If solubility is an issue in hot ethanol, you can explore a few options. First, ensure you are using a minimal amount of the crude product for the test. If it still doesn't dissolve, you can try a more polar solvent. Alternatively, a mixed-solvent system can be effective. A common approach is to dissolve the chalcone in a "good" solvent (one in which it is highly soluble, like a small amount of hot dichloromethane (B109758) or acetone) and then carefully add a "poor" solvent (one in which it is less soluble, such as hexane (B92381) or water) until the solution becomes cloudy. Gentle heating to clarify the solution, followed by slow cooling, can promote crystallization.[10][11]
Q3: The purified this compound crystals are still colored. How can I remove the color?
A3: If the crystals retain a colored tint, this is likely due to co-crystallized impurities. To address this, you can add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb the colored impurities. After adding the charcoal, gently boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. Be aware that using an excessive amount of charcoal can lead to a reduction in your final yield.
Q4: What is the expected recovery yield for the recrystallization of this compound?
A4: The recovery yield can vary significantly based on the purity of the crude product and the choice of recrystallization solvent. A typical yield for a well-optimized recrystallization can range from 70% to 90%. If your yield is significantly lower, it may be due to using too much solvent, premature crystallization during filtration, or the compound having moderate solubility even in the cold solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| "Oiling Out" (Product separates as a liquid instead of crystals) | The melting point of the compound (88°C) is close to the boiling point of the solvent. The solution is too saturated. Significant impurities are present. | Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly. Use a solvent with a lower boiling point. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[9][10] |
| No Crystal Formation | The solution is too dilute (too much solvent was used). The solution is supersaturated and requires nucleation. | Reheat the solution to evaporate some of the solvent and increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of pure this compound.[9] |
| Low Recovery of Purified Product | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. Crystals were lost during transfer or filtration. | Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Concentrate the mother liquor to obtain a second crop of crystals.[9] |
| Premature Crystallization During Hot Filtration | The solution cools too quickly in the funnel. | Use a pre-heated funnel for the hot gravity filtration. Add a small amount of excess hot solvent before filtering to ensure the compound remains dissolved. Filter the solution as quickly as possible.[10] |
Experimental Protocols
Protocol 1: Selection of an Appropriate Recrystallization Solvent
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different test solvent (e.g., 95% ethanol, methanol, ethyl acetate, hexane, toluene). Agitate the mixtures and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Heating: For the test tubes where the compound was insoluble at room temperature, gently heat them in a water bath. Add the same solvent dropwise while heating until the solid just dissolves. Note the approximate volume of solvent required.
-
Cooling: Allow the test tubes with the now-dissolved compound to cool slowly to room temperature. A good recrystallization solvent will result in the formation of a significant amount of crystals.
-
Ice Bath: Place the test tubes that have formed crystals into an ice bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: The best solvent is the one that dissolves the compound when hot but yields a large quantity of pure crystals upon cooling.
Protocol 2: General Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the chalcone is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently boil for a few minutes.
-
Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[7][9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
-
Purity Analysis: Assess the purity of the recrystallized this compound by measuring its melting point and analyzing it by Thin Layer Chromatography (TLC).[5]
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
- 1. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 5416-71-7 [m.chemicalbook.com]
- 3. adipogen.com [adipogen.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. studylib.net [studylib.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for 3,4-Dimethoxychalcone synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethoxychalcone. Below you will find troubleshooting guidance and frequently asked questions to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Claisen-Schmidt condensation reaction.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; Poor substrate reactivity. | Increase reaction time or temperature; ensure proper mixing and adequate catalyst concentration.[1][2][3] |
| Incorrect stoichiometry of reactants. | Ensure the molar ratios of 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503) are optimal.[4] | |
| Ineffective or impure catalyst (e.g., NaOH, KOH).[2][4] | Use a fresh, high-quality base catalyst. The concentration of the base is critical and may need optimization.[2][3] | |
| Suboptimal reaction temperature. | Most Claisen-Schmidt reactions are conducted at room temperature.[4] If the reaction is slow, gentle heating (e.g., to 50°C) can be beneficial, but monitor carefully to prevent side reactions.[4] | |
| Impure starting materials or solvents.[2][4] | Use pure, dry solvents and high-quality reactants to avoid interference with the reaction.[4] | |
| Formation of Multiple Side Products | Reaction conditions are too harsh. | The formation of side products can be due to overly aggressive reaction conditions. |
| Cannizzaro reaction of the aldehyde. | This can occur in the presence of a strong base, especially with aldehydes lacking α-hydrogens.[2][4] To minimize this, use a less concentrated base or add the base catalyst in portions.[2] | |
| Michael addition of the enolate to the chalcone (B49325) product. | This can lead to the formation of dimers or polymers.[4] | |
| Self-condensation of acetophenone.[2][4] | To reduce self-condensation, slowly add the acetophenone to the mixture of the aldehyde and the base catalyst.[2][5] | |
| Product is Oily and Difficult to Crystallize | Presence of impurities. | The formation of an oily product can be due to impurities. |
| Low melting point of the chalcone. | Some chalcones naturally have low melting points. | |
| Incomplete removal of solvent. | Ensure all solvent is removed from the crude product. | |
| Inducing Crystallization | If the product is pure but oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the mixture in an ice bath may also promote solidification.[2] | |
| Difficulty in Product Purification | The crude product is oily or does not crystallize easily. | After the reaction, pour the mixture into crushed ice and acidify with a dilute acid (e.g., 10% HCl) to a pH of 2-3 to precipitate the product.[4] |
| Significant product loss during recrystallization. | Use a minimal amount of hot solvent for recrystallization to maximize crystal formation.[4] Ethanol (B145695) is a commonly used solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with acetophenone.[1][6]
Q2: Why is a base catalyst like NaOH or KOH typically preferred for this synthesis?
A2: A strong base is effective in generating the enolate from acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of 3,4-dimethoxybenzaldehyde.[1] Since 3,4-dimethoxybenzaldehyde lacks α-hydrogens, it cannot undergo self-condensation, which helps to improve the yield of the desired chalcone product.[5]
Q3: What are the advantages of using a solvent-free grinding method?
A3: Solvent-free grinding is a green chemistry approach that offers several benefits. It eliminates the need for potentially hazardous organic solvents, often results in shorter reaction times, and can lead to higher product yields.[5] The purification process is also simplified, frequently involving just washing and filtration.[7] Studies on similar chalcones have shown that grinding can produce yields of 70-84%, compared to 40-70% for conventional methods.[4][8][9]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2][4] By spotting the reaction mixture over time, you can observe the consumption of the starting materials (acetophenone and 3,4-dimethoxybenzaldehyde) and the formation of the chalcone product.
Q5: How can I confirm the structure of the synthesized this compound?
A5: The structure of the final product should be confirmed using various spectroscopic techniques. These include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the different types of protons and their arrangements in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the chalcone.
-
IR (Infrared) Spectroscopy: To identify key functional groups, such as the conjugated carbonyl (C=O) stretch.[4]
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol describes a typical procedure using a solvent and external heating.
-
Preparation of Reactants: In a round-bottom flask, dissolve one equivalent of acetophenone in ethanol.
-
Preparation of Catalyst Solution: In a separate container, prepare a 40-60% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Addition of Aldehyde: To the stirred ethanolic solution of acetophenone, add one equivalent of 3,4-dimethoxybenzaldehyde.
-
Catalyst Addition: Slowly add the aqueous NaOH or KOH solution dropwise to the reaction mixture at room temperature. A change in color is usually observed.[1]
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours.[1][4]
-
Monitoring: Periodically check the reaction's progress using TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidification: While stirring, slowly acidify the mixture with 10% hydrochloric acid (HCl) until the pH is acidic (around pH 2-3). This will neutralize the base and precipitate the crude chalcone.[1][4]
-
Filtration: Collect the crude product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Solvent-Free Synthesis via Grinding
This protocol provides a green and often higher-yielding alternative to the conventional method.
-
Combine Reactants: In a mortar, combine one equivalent of acetophenone, one equivalent of 3,4-dimethoxybenzaldehyde, and one to two equivalents of solid NaOH or KOH.[7]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture may turn into a paste.[4][8]
-
Monitoring: Check for reaction completion by taking a small sample and analyzing it with TLC.
-
Work-up: Once the reaction is complete, add cold water to the mortar and neutralize with a cold 10% HCl solution.
-
Isolation and Purification: Filter the resulting solid, wash it with cold water, and purify by recrystallization from ethanol if necessary.[4]
Data Presentation
Table 1: Comparison of Synthesis Methods for Chalcones
| Method | Catalyst | Reaction Time | Typical Yield (%) | Reference(s) |
| Conventional (Heating/Stirring) | NaOH (50%) | 24-48 hours | 40-70% | [4][9] |
| Solvent-Free (Grinding) | Solid NaOH | 15-30 minutes | 70-84% | [4][8] |
| Ultrasound-Assisted | N/A | Varies | up to 91.1% | [4] |
| Microwave-Assisted | N/A | Minutes | Often Improved | [4] |
Visualizations
Caption: Workflow for Synthesis and Purification of this compound.
Caption: Decision Tree for Troubleshooting Low Yield in Chalcone Synthesis.
References
Technical Support Center: Claisen-Schmidt Condensation for Chalcone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during the synthesis of chalcones via the Claisen-Schmidt condensation.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental process.
Issue 1: Low or No Yield of the Desired Chalcone (B49325)
Question: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of reagents to the reaction conditions. Here are the primary culprits and their solutions:
-
Inactive or Improper Catalyst: The base catalyst (e.g., NaOH, KOH) is crucial for the deprotonation of the ketone. If the base is old or has been exposed to air, it may be carbonated and thus inactive.[1][2]
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.
-
Incomplete Reaction: The reaction may not have reached completion within the allotted time.
-
Poor Substrate Reactivity: The electronic properties of the substituents on both the aromatic aldehyde and the ketone can significantly influence their reactivity.
-
Solution: Ensure that the chosen substrates are suitable for the reaction conditions. The reactivity can be influenced by electron-donating or electron-withdrawing groups on the aromatic rings.[2]
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My TLC plate shows multiple spots, indicating the presence of several byproducts, which is making purification difficult. What are these side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge in the Claisen-Schmidt condensation due to the reactive nature of the intermediates. Here are the most common side reactions and strategies to mitigate them:
-
Self-Condensation of the Ketone: The enolizable ketone can react with itself in an aldol (B89426) condensation.[3]
-
Cannizzaro Reaction of the Aldehyde: If a high concentration of a strong base is used, an aromatic aldehyde lacking α-hydrogens can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.[1][3]
-
Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.[3]
-
Solution: To minimize the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[3]
-
Issue 3: Reaction Mixture Turns Dark or Forms Tar
Question: My reaction mixture has turned very dark, and I am struggling to isolate a solid product. What is causing this?
Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or the product.[3]
-
Cause: This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[3] Aldehydes, in particular, can be prone to polymerization under these conditions.[3]
-
Solution: Employ milder reaction conditions. This can include lowering the reaction temperature, reducing the concentration of the base, or using a weaker base.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base plays a catalytic role in the Claisen-Schmidt condensation. Its primary function is to abstract an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[4] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[4]
Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?
A2: The classic Claisen-Schmidt condensation utilizes an aromatic aldehyde that lacks α-hydrogens to prevent its self-condensation.[3] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[3] For a selective reaction, it is ideal for one of the carbonyl partners to be non-enolizable.[3]
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[3][5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[3] The chalcone product should have a different Rf value from the starting materials.[3]
Q4: What are some "green" or more environmentally friendly approaches to chalcone synthesis?
A4: Several green chemistry approaches have been developed for the Claisen-Schmidt condensation to reduce the use of hazardous organic solvents. These include:
-
Solvent-free grinding: The reactants and a solid base (like NaOH or KOH) are ground together in a mortar and pestle.[6][7] This method is often faster and can lead to higher yields compared to traditional solvent-based methods.[7]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[8]
-
Micellar catalysis: Using surfactants in water can create micelles that act as microreactors, promoting the reaction in an aqueous medium.[9]
Data Presentation
Table 1: Comparison of Different Synthetic Methods for Chalcone Synthesis
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Reflux | KOH | Ethanol (B145695) | Not Specified | 9.2 | [7] |
| Grinding | KOH | None | Not Specified | 32.6 | [7] |
| Grinding | NaOH | None | 5-15 minutes | Not Specified | [4] |
| Base-catalyzed | NaOH | Ethanol | 2-4 hours | Not Specified | [4] |
Experimental Protocols
Protocol 1: Classic Base-Catalyzed Synthesis of Chalcones in Ethanol
This protocol is a standard method for synthesizing chalcones.[4]
Materials:
-
Substituted Acetophenone (B1666503) (1.0 eq)
-
Substituted Benzaldehyde (B42025) (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone (e.g., 10 mmol) and the substituted benzaldehyde (e.g., 10 mmol) in ethanol (30-50 mL).[4]
-
Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature below 25°C.[4]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.[4][5]
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[4][5]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[4]
Protocol 2: Solvent-Free Grinding Method for Chalcone Synthesis
This "green chemistry" approach minimizes solvent use and can shorten reaction times.[4]
Materials:
-
Substituted Acetophenone (e.g., 5 mmol)
-
Substituted Benzaldehyde (e.g., 5 mmol)
-
Powdered NaOH or KOH (e.g., 5 mmol)
-
Mortar and pestle
-
Cold water
Procedure:
-
Place the substituted acetophenone and the substituted benzaldehyde in a mortar.[4]
-
Add powdered NaOH or KOH to the mixture.[4]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.[4]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.[4]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent if necessary.
Visualizations
Caption: General experimental workflow for chalcone synthesis.
Caption: Troubleshooting flowchart for Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer: Recent Updates | MDPI [mdpi.com]
- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3,4-Dimethoxychalcone in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,4-dimethoxychalcone. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be kept in a cool, dry place and is stable for at least two years when stored at -20°C.[1] Stock solutions, typically in DMSO, should be stored at -80°C and are stable for up to one year.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMSO.[1][2] For experimental purposes, it is also soluble in ethanol.[3]
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: Like other chalcones, this compound is susceptible to degradation under certain conditions. The main factors of concern are:
-
Light: The conjugated system in chalcones makes them prone to photodegradation.[4]
-
pH: Chalcones can be unstable at neutral or alkaline pH.[4] A study on a cream formulation of this compound showed good stability at a pH of 4.0-4.2.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[4]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[4]
Q4: Is this compound stable under UV light?
A4: A study on a sunscreen cream formulation containing this compound indicated good photostability, with no shift in its maximum absorbance wavelength after exposure to UV light.[3] However, it is still recommended to protect solutions from prolonged light exposure as a general precaution for chalcones.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the experimental solvent or under experimental conditions. | Always prepare fresh working solutions from a frozen stock solution immediately before use. If degradation is suspected, perform a stability check by incubating the compound in your experimental medium for the duration of the experiment and analyzing for degradation via HPLC. |
| Appearance of new peaks in HPLC analysis of a stored solution. | The compound has degraded, forming one or more new products. This can be due to factors like light exposure, improper pH, elevated temperature, or oxidation.[4] | Review your storage conditions. Ensure solutions are protected from light and stored at the recommended temperature. For working solutions, it is best to prepare them fresh for each experiment. |
| Precipitation of the compound from a solution that was previously clear. | Degradation products may have lower solubility in the chosen solvent. | Prepare fresh solutions before use. If a stock solution must be used, consider filtering it before preparing working dilutions to remove any precipitate. |
| Discoloration of the solution (e.g., yellowing). | This may indicate oxidation or other degradation pathways of the chalcone. | Discard the solution and prepare a fresh one. Ensure that the solvent used is of high purity and de-gassed if necessary to remove dissolved oxygen. |
Stability of this compound in Different Solvents
| Solvent/Condition | Stability Data/Recommendation | Source |
| Solid (Powder) | Stable for at least 2 years at -20°C. | [1] |
| DMSO (Stock Solution) | Stable for up to 1 year at -80°C. | [2] |
| Ethanol | Used as a solvent for UV-Vis analysis, suggesting short-term stability. For prolonged experiments, stability should be verified. | [3] |
| Methanol, Acetonitrile (B52724) | No specific data available. It is recommended to perform a stability study for your specific experimental conditions. | |
| Aqueous Solutions | Generally less stable, especially at neutral to alkaline pH. A cream formulation was stable at pH 4.0-4.2. | [3][4] |
| Photostability | Good photostability observed in a cream formulation. However, protection from light is generally recommended for chalcones. | [3][4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Specific Solvent using HPLC
This protocol outlines a general method to determine the stability of this compound in a solvent of interest over time.
1. Materials and Instrumentation:
-
This compound
-
Solvent of interest (e.g., Methanol, Ethanol, Acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 10 µg/mL).
-
Time-Zero Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain the initial (time-zero) peak area of this compound.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, place it in an amber HPLC vial, and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
4. Suggested HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for chalcones.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The maximum absorbance for this compound is in the UVA region, around 356 nm.[3]
-
Injection Volume: 10-20 µL
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in a chosen solvent.
Signaling Pathway of this compound-Induced Autophagy
Caption: Signaling pathway of this compound-induced autophagy via TFEB/TFE3 activation.
References
Technical Support Center: 3,4-Dimethoxychalcone Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxychalcone in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a caloric restriction mimetic (CRM) that has been identified as a potent inducer of autophagy.[1] Its primary mechanism of action involves the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1] Upon activation, these transcription factors translocate to the nucleus, where they promote the expression of genes involved in autophagy and lysosomal biogenesis.[1] This process is initiated by the deacetylation of cytoplasmic proteins, leading to an increase in autophagic flux.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to induce autophagy in a variety of human and rodent cell lines, including:
-
Human osteosarcoma (U2OS) cells[2]
-
Human neuroglioma (H4) cells
-
Human hepatoma (HepG2) cells[3]
-
Human umbilical vein endothelial cells (HUVEC)[2]
-
Rat cardiomyoblasts (H9c2)[2]
-
Murine macrophages (RAW 264.7)[2]
Q3: What is the recommended working concentration and treatment time for this compound in cell culture?
A3: Based on published studies, a concentration of 30 µM is commonly used to induce a robust autophagic response in various cell lines.[3] Typical treatment times range from 6 to 8 hours to observe significant TFEB/TFE3 nuclear translocation and changes in autophagy markers.[3] However, it is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during cell-based assays with this compound.
Problem 1: Low or no observable autophagic response.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment (e.g., 1, 5, 10, 30, 50 µM) to determine the optimal concentration for your cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the peak response time. |
| Cell Line Insensitivity | The chosen cell line may not be responsive. If possible, test the compound in a cell line known to be responsive, such as U2OS or HepG2, as a positive control. |
| Compound Degradation | Ensure proper storage of the stock solution. Prepare fresh working solutions for each experiment. |
| Incorrect Assay for Autophagy | A simple measurement of LC3-II levels can be misleading. It is crucial to perform an autophagy flux assay to distinguish between increased autophagosome formation and decreased degradation. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and reagents. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a slightly higher final DMSO concentration (while staying within the tolerated limit for your cells). |
Problem 3: Unexpected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | While this compound is reported to have low toxicity at effective concentrations for autophagy induction, very high concentrations can be cytotoxic. Determine the cytotoxic profile using an MTT or similar viability assay. |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). |
| Contamination | Check cell cultures for any signs of microbial contamination. |
| Cellular Stress | Prolonged incubation times or harsh experimental conditions can induce cell death. Optimize your experimental protocol to minimize stress on the cells. |
Quantitative Data
Table 1: Cytotoxicity of Structurally Similar Chalcone (B49325) Derivatives in Human Cancer Cell Lines
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | BFTC-905 | Bladder Cancer | 2.3 |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | MCF-7 | Breast Cancer | 2.5 |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | M21 | Skin Melanoma | 2.8 |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | HeLa | Cervical Cancer | 2.9 |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | UMUC-3 | Bladder Cancer | 5.1 |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | HepG2 | Hepatocellular Carcinoma | 12.2 |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | TCCSUP | Bladder Cancer | 12.6 |
Note: The above data is for a related compound and should be used for estimation purposes only.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 30, 50, 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Autophagy Flux Assay (LC3-II Western Blot)
Principle: This assay measures the rate of autophagosome turnover (autophagic flux) by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagy.
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 30 µM) for the desired time. For the last 2-4 hours of the treatment, add a lysosomal inhibitor such as Chloroquine (50 µM) or Bafilomycin A1 (100 nM) to a subset of the wells. Include untreated and inhibitor-only controls.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (12-15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio in the presence of both this compound and the lysosomal inhibitor, compared to the inhibitor alone, indicates an induction of autophagic flux.
TFEB Nuclear Translocation Assay (Immunofluorescence)
Principle: This assay visualizes the movement of TFEB from the cytoplasm to the nucleus upon stimulation with this compound.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with this compound (e.g., 30 µM) for the desired time (e.g., 6 hours). Include an untreated control.
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of translocation.
-
Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: General experimental workflow for this compound assays.
Caption: Logical troubleshooting flow for cell-based assays.
References
- 1. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
3,4-Dimethoxychalcone degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 3,4-Dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (3,4-DMC) is a derivative of chalcone (B49325), a class of compounds belonging to the flavonoid family found in many plants.[1] It possesses various biological activities, including antioxidant and potential anti-cancer properties.[2][3] The stability of 3,4-DMC is crucial for its efficacy and safety in research and potential therapeutic applications, as degradation can lead to a loss of activity and the formation of unknown impurities. The core structure of chalcones, an α,β-unsaturated carbonyl system, makes them susceptible to certain degradation pathways.[4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on studies of similar chalcones, the primary factors contributing to the degradation of this compound are expected to be:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the chalcone structure.[4]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[4]
-
Light Exposure (Photodegradation): Like many organic molecules, 3,4-DMC may be sensitive to light, leading to isomerization or degradation.[4]
Q3: How can I prevent the degradation of my this compound samples?
A3: To minimize degradation, consider the following preventative measures:
-
pH Control: Maintain solutions at a neutral pH whenever possible. If the experimental conditions require acidic or basic environments, minimize the exposure time.
-
Protection from Light: Store both solid and solution samples in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
-
Inert Atmosphere: For long-term storage of solutions, consider purging the solvent with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Low Temperature Storage: Store stock solutions and solid compounds at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for 3,4-DMC are not extensively documented in the provided search results, based on the general chemistry of chalcones, potential degradation pathways could involve the cleavage of the α,β-unsaturated ketone, leading to the formation of 3,4-dimethoxybenzaldehyde (B141060) and acetophenone. Hydrolysis of the methoxy (B1213986) groups under harsh acidic conditions could also occur.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in solution. | Degradation due to pH, light, or oxidation. | 1. Prepare fresh solutions for each experiment. 2. Check the pH of your solvent/buffer system. 3. Store solutions in the dark and at low temperatures. 4. Consider using deoxygenated solvents. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 2. Analyze a freshly prepared sample as a control. 3. Review your sample handling and storage procedures to identify potential causes of degradation. |
| Inconsistent experimental results. | Sample instability under experimental conditions. | 1. Evaluate the stability of 3,4-DMC under your specific experimental conditions (e.g., temperature, pH, light exposure) by analyzing samples at different time points. 2. If instability is confirmed, modify the experimental protocol to minimize exposure to harsh conditions. |
Quantitative Data Summary
Forced degradation studies on thiophene (B33073) chalcones, which share the same core structure as this compound, provide insights into their relative stability under different stress conditions.[4]
| Stress Condition | Observations for Thiophene Chalcones | Implication for this compound |
| Acid Hydrolysis (e.g., 1N HCl at 100°C for 2 hrs) | Significant degradation observed.[4] | Likely to be susceptible to acidic conditions. |
| Base Hydrolysis (e.g., 0.1N NaOH at 100°C for 10 min) | Significant degradation observed.[4] | Likely to be susceptible to basic conditions. |
| Oxidative Stress (e.g., H₂O₂) | Degradation observed.[4] | Susceptible to oxidation. |
| Photolytic Conditions (e.g., 1.2 million Lux hours) | Degradation observed.[4] | Susceptible to photodegradation. |
| Thermal Stress (e.g., 85°C for 24 hrs) | Stable.[4] | Likely to be thermally stable under these conditions. |
| Thermal-Humidity Stress (e.g., 40°C / 75% RH for 24 hrs) | Stable.[4] | Likely to be stable under these conditions. |
A study on a cream formulation of 3,4-DMC indicated good stability, with no wavelength shift observed during photostability tests, suggesting that the formulation provides a protective environment.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from forced degradation studies on other chalcones and is designed to intentionally degrade the sample to identify potential degradation products and pathways.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 0.1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.
3. Analysis:
-
Analyze all stressed samples, along with an untreated control sample, by a stability-indicating HPLC method.
-
HPLC Method Example:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile (B52724) and water.
- Flow Rate: 1.0 mL/min
- Detection: UV at a suitable wavelength (determined by UV scan of 3,4-DMC).
- Injection Volume: 20 µL
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage degradation.
-
Identify and characterize the degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound novel ultraviolet-A-protection factor in conventional sunscreen cream - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
Technical Support Center: Interpreting NMR Spectra of 3,4-Dimethoxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting the NMR spectra of 3,4-Dimethoxychalcone.
Frequently Asked Questions (FAQs): Spectral Interpretation
Q1: What are the expected chemical shifts and coupling constants for the vinylic protons (H-α and H-β) in the ¹H NMR spectrum of this compound?
A1: The vinylic protons, H-α and H-β, are crucial for confirming the structure and stereochemistry of the chalcone.[1] For the trans isomer, which is typically the more stable form, you should expect two doublets in the range of δ 7.0-8.0 ppm. The H-β proton is deshielded by the phenyl ring and appears further downfield than the H-α proton.[2] A large coupling constant (J) of 15-16 Hz is characteristic of a trans configuration.[2]
Q2: How can I assign the aromatic protons in the ¹H NMR spectrum?
A2: The aromatic region (typically δ 6.9-8.1 ppm) can be complex.[2] Protons on the unsubstituted phenyl ring (attached to the carbonyl) will have different chemical shifts from those on the 3,4-dimethoxy substituted ring. Protons ortho to the carbonyl group are generally the most deshielded and appear furthest downfield.[3] For the dimethoxy-substituted ring, the proton between the two methoxy (B1213986) groups will have a distinct chemical shift. Using 2D NMR techniques like COSY can help establish proton-proton correlations and confirm assignments.[1][4]
Q3: What are the characteristic signals for the methoxy groups?
A3: The two methoxy (-OCH₃) groups on the phenyl ring are expected to appear as sharp singlet peaks in the ¹H NMR spectrum. Due to their slightly different electronic environments, they may appear as two distinct singlets, typically in the range of δ 3.8-4.0 ppm.
Q4: What are the key chemical shifts to look for in the ¹³C NMR spectrum of this compound?
A4: The ¹³C NMR spectrum provides valuable information about the carbon framework.[1] Key signals to identify are the carbonyl carbon (C=O), which is highly deshielded and appears far downfield (δ 186-197 ppm), and the vinylic carbons (C-α and C-β) between δ 116-146 ppm.[2] The carbons bearing the methoxy groups will also have characteristic shifts around δ 56 ppm.[5]
Predicted NMR Data for this compound
The following tables summarize the expected chemical shifts for this compound. Values are based on typical ranges for chalcones and related structures.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinylic) | 7.2 - 7.6 | Doublet (d) | ~15-16 |
| H-β (vinylic) | 7.5 - 7.9 | Doublet (d) | ~15-16 |
| Aromatic H | 6.9 - 8.1 | Multiplet (m) | - |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carbonyl) | 186 - 197 |
| Aromatic C | 110 - 155 |
| C-β (vinylic) | 137 - 146 |
| C-α (vinylic) | 116 - 129 |
| -OCH₃ | ~56 |
Troubleshooting Guide for Common NMR Issues
Q5: My spectrum has very broad peaks. What could be the cause?
A5: Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. Try re-shimming the spectrometer.
-
Sample Concentration: The sample may be too concentrated, leading to aggregation or viscosity issues. Diluting the sample can help.[6]
-
Insoluble Material: The presence of undissolved particles can disrupt field homogeneity. Ensure your sample is fully dissolved.[6]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening.
Q6: I see unexpected peaks in my spectrum. How do I identify them?
A6: Unidentified peaks are often due to impurities or artifacts:
-
Residual Solvent: Peaks from the NMR solvent (e.g., residual CHCl₃ in CDCl₃ at δ 7.26 ppm) or solvents used during purification (e.g., ethyl acetate, acetone) are common.[3][6]
-
Water: A peak from water is often present, its position varying with the solvent (e.g., ~δ 1.6 ppm in CDCl₃).[3]
-
Contaminants: Grease from glassware or other contaminants can introduce signals.
-
Sidebands: Spinning sidebands can appear as small peaks symmetrically placed around a large signal. These can be minimized by reducing the spinning rate.
Q7: The integration values for my peaks don't match the expected proton count. What should I do?
A7: Inaccurate integration can be caused by:
-
Poor Phasing: An improperly phased spectrum will have a rolling baseline, leading to integration errors.[7] Re-phase the spectrum carefully.
-
Low Signal-to-Noise: If peaks are weak, the integration may not be accurate.[7] Increase the number of scans to improve the signal-to-noise ratio.
-
Peak Overlap: If peaks overlap, especially with the solvent signal, accurate integration is difficult.[6] Trying a different deuterated solvent may resolve the overlap.[6]
Q8: My baseline is rolling or distorted. How can I fix this?
A8: A distorted baseline is a common issue that affects phasing and integration.
-
Incorrect Phasing: This is the most common cause. Manually re-adjusting the zero-order and first-order phase correction should flatten the baseline.[7]
-
Receiver Gain Too High: If the gain is set too high for a concentrated sample, it can cause signal overflow and baseline distortion.[7] Re-acquire the spectrum with a lower receiver gain.
-
Delayed Acquisition Time: A very short acquisition time can truncate the Free Induction Decay (FID), leading to baseline issues.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity, which is critical for obtaining sharp peaks.[1]
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).[1]
-
Use a standard 90° pulse sequence.[1]
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between scans.[1]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode and the baseline is flat.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Logical Workflow
References
Technical Support Center: Purity Confirmation of Synthesized 3,4-Dimethoxychalcone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purity assessment of synthesized 3,4-Dimethoxychalcone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the purity of synthesized this compound?
A1: A multi-technique approach is essential for accurately confirming the purity and identity of this compound. The primary methods include:
-
Chromatography: Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for precise quantitative analysis.[1]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity.[1]
-
Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure and identify any impurities.[1][2]
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound should conform to the properties listed in the table below. Significant deviations, especially in the melting point, may suggest the presence of impurities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | [3] |
| Molecular Formula | C₁₇H₁₆O₃ | [3] |
| Molecular Weight | 268.31 g/mol | [3] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 88 °C | [5] |
| Purity (Commercial) | ≥98% (by HPLC) |[4] |
Q3: What are the characteristic spectroscopic signals for this compound?
A3: The structural identity of this compound is confirmed by its unique spectroscopic fingerprint. The table below summarizes the expected data.
Table 2: Summary of Expected Spectroscopic Data for this compound
| Technique | Expected Peaks / Signals | Reference(s) |
|---|---|---|
| ¹H NMR | ~3.9 ppm (s, 6H, 2x -OCH₃) , ~6.9-7.7 ppm (m, 10H, Ar-H & Vinyl-H) . The two vinyl protons (α and β to the carbonyl) should appear as doublets with a coupling constant (J) of ~15-16 Hz, indicative of the trans (E) configuration. | [5][6] |
| ¹³C NMR | ~56 ppm (2x -OCH₃) , ~110-152 ppm (Aromatic & Vinyl Carbons) , ~190 ppm (C=O) . The carbonyl carbon is the most downfield signal. | [5][7] |
| FTIR (cm⁻¹) | ~3050 cm⁻¹ (Aromatic C-H str), ~2940 cm⁻¹ (Aliphatic C-H str), ~1657 cm⁻¹ (Conjugated C=O str), ~1590-1600 cm⁻¹ (C=C str, aromatic and vinyl) | [7][8][9] |
| Mass Spec. (EI) | m/z 268 [M]⁺ (Molecular Ion), m/z 237 , m/z 174 . | [3] |
Note: NMR chemical shifts are referenced to TMS and may vary slightly depending on the solvent used (e.g., CDCl₃ or DMSO-d₆).
Q4: How can HPLC be used to quantify the purity of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of this compound. A sample is dissolved and injected into the HPLC system. The area of the peak corresponding to the chalcone (B49325) is compared to the total area of all peaks in the chromatogram to calculate the percent purity. A purity level of ≥98% is typically expected for a high-quality sample.[4]
Troubleshooting Guides
Problem: My product has a broad melting point that is lower than the expected 88 °C.
-
Possible Cause: This is a classic sign of impurities. The presence of solvents, unreacted starting materials (3,4-dimethoxybenzaldehyde, acetophenone), or side products disrupts the crystal lattice, leading to a lower and broader melting point range.
-
Recommended Solution: Purify the compound further. Recrystallization from 95% ethanol (B145695) is highly effective for chalcones.[1] If impurities persist, column chromatography may be necessary.
Problem: My TLC plate shows multiple spots after the reaction.
-
Possible Cause: The reaction may be incomplete, or side reactions may have occurred. Common impurities include unreacted starting materials and byproducts from self-condensation or Cannizzaro reactions.[8]
-
Recommended Solution:
-
Identify Spots: Run co-spots of your starting materials alongside the reaction mixture to identify them. The product spot should be new and is typically less polar than the aldehyde starting material.
-
Optimize Reaction: If the reaction is incomplete, consider extending the reaction time or gently heating the mixture.[6]
-
Purification: Isolate the desired product using column chromatography. A common eluent system for chalcones is a mixture of n-hexane and ethyl acetate (B1210297).[1]
-
Problem: The ¹H NMR spectrum shows unexpected peaks.
-
Possible Cause: The peaks could correspond to residual solvent, water, unreacted starting materials, or reaction byproducts.
-
Recommended Solution:
-
Solvent Peaks: Identify peaks from your NMR solvent (e.g., CDCl₃ at 7.26 ppm) and any purification solvents (e.g., ethanol).
-
Starting Materials: Compare the spectrum to the known spectra of 3,4-dimethoxybenzaldehyde (B141060) and acetophenone. The aldehyde proton (~9-10 ppm) is a particularly clear indicator of unreacted aldehyde.
-
Side Products: The absence of two distinct doublets with a large coupling constant (~15-16 Hz) may indicate the presence of the cis-isomer or other impurities.
-
Purification: Repurify the sample using recrystallization or column chromatography to remove these impurities.
-
Problem: The HPLC chromatogram shows more than one significant peak.
-
Possible Cause: The sample is impure. The additional peaks represent starting materials, isomers, or byproducts.
-
Recommended Solution:
-
Peak Identification: If reference standards are available, inject them separately to identify the retention times of the starting materials.
-
Fraction Collection: If the identity of a peak is unknown, use a preparative or semi-preparative HPLC column to collect fractions corresponding to each peak. Analyze the fractions by MS or NMR to identify the impurity.
-
Optimize Purification: Refine your purification protocol (recrystallization solvent, column chromatography gradient) to better separate the impurities from the final product.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for the rapid qualitative assessment of product purity and for monitoring reaction progress.
-
Preparation: Prepare a developing chamber with a solvent system of n-hexane:ethyl acetate (e.g., 7:3 v/v) .
-
Spotting: Dissolve a small amount of your crude product and starting materials in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot them separately on a silica (B1680970) gel TLC plate.
-
Development: Place the plate in the chamber and allow the solvent front to rise to near the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.[10] The chalcone product is typically highly UV-active.
Protocol 2: Recrystallization for Purification
This is the most common method for purifying crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating and stirring until the solid just dissolves completely.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent before analysis.
Protocol 3: HPLC for Quantitative Purity Analysis
This protocol provides a general method for determining the quantitative purity.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Methanol or Acetonitrile with 0.1% formic acid).
-
Detection: Set the UV detector to a wavelength where the chalcone has high absorbance, such as 356 nm .
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the area of all peaks. Calculate purity using the formula: Purity % = (Area of Product Peak / Total Area of All Peaks) * 100.
Visualized Workflows
References
- 1. nijophasr.net [nijophasr.net]
- 2. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H16O3 | CID 5354494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3,4-Dimethoxychalcone Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,4-Dimethoxychalcone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address challenges encountered during production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, primarily focusing on the Claisen-Schmidt condensation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratios of 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503) are not optimal. 2. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, impure, or used in an incorrect concentration.[1] 3. Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to side reactions and decomposition.[2] 4. Insufficient Reaction Time: The reaction may not have reached completion.[2] 5. Poor Quality Starting Materials: Impurities in reactants or solvents can interfere with the reaction.[3] | 1. Optimize Stoichiometry: Start with a 1:1 molar ratio of acetophenone to 3,4-dimethoxybenzaldehyde. A slight excess (1.05 to 1.2 equivalents) of the benzaldehyde (B42025) can be beneficial.[2] 2. Catalyst Optimization: Use a fresh, high-purity strong base like NaOH or KOH. The optimal concentration can vary, but a 40% aqueous solution is a good starting point.[4] 3. Temperature Control: For conventional synthesis, maintain a temperature between 25-50°C.[2] For larger scales, careful monitoring and control of the exothermic reaction are crucial.[5] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Extend the reaction time if necessary.[3] 5. Ensure Reagent Purity: Use high-purity, dry solvents and freshly purified starting materials.[3] |
| Formation of Multiple Side Products | 1. Self-Condensation of Acetophenone: The enolate of acetophenone reacts with another molecule of acetophenone.[3] 2. Cannizzaro Reaction: Disproportionation of 3,4-dimethoxybenzaldehyde in the presence of a strong base.[3][6] 3. Michael Addition: The enolate of acetophenone can add to the newly formed this compound.[3] | 1. Control Reagent Addition: Slowly add the acetophenone to a mixture of the 3,4-dimethoxybenzaldehyde and the base catalyst. This keeps the enolate concentration low.[1] 2. Optimize Base Concentration: Use a milder base or a lower concentration of the strong base. Avoid excessively high concentrations of NaOH or KOH.[4] 3. Control Stoichiometry and Temperature: Use a slight excess of the aldehyde and consider running the reaction at a lower temperature to disfavor the Michael addition.[6] |
| Difficult Product Purification | 1. Oily or Gummy Product: The product does not crystallize easily.[3] 2. Poor Crystallization: Difficulty in inducing crystal formation.[6] 3. Significant Product Loss During Recrystallization: The chosen solvent system is not optimal.[3] | 1. Induce Crystallization: Try trituration with a non-polar solvent like hexane (B92381). Scratching the inside of the flask with a glass rod or adding a seed crystal can also initiate crystallization.[6][7] 2. Optimize Recrystallization: The most common and effective solvent for recrystallizing chalcones is ethanol.[6][8] Use the minimum amount of hot solvent to dissolve the product and allow it to cool slowly. 3. Mixed-Solvent System: If a single solvent is ineffective, a mixed-solvent system (e.g., ethanol/water) can be employed. Dissolve the chalcone (B49325) in a "good" solvent (ethanol) and add a "poor" solvent (water) dropwise until turbidity is observed, then reheat to clarify and cool slowly.[7] |
| Scale-Up Challenges | 1. Exothermic Reaction Control: The Claisen-Schmidt condensation is often exothermic, and heat dissipation becomes critical at larger scales.[5] 2. Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and incomplete reactions.[5] 3. Product Isolation and Handling: Filtration and drying of large quantities of product can be challenging.[5] | 1. Efficient Heat Management: Use a reactor with a cooling jacket and ensure the cooling capacity is sufficient. Control the rate of reagent addition to manage the exotherm.[5] 2. Mechanical Stirring: Employ efficient mechanical stirring with appropriate impeller design and baffles to ensure homogeneity.[5] 3. Appropriate Equipment: Use large-scale filtration equipment (e.g., Nutsche filter) and a vacuum oven for efficient drying.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and well-established method is the Claisen-Schmidt condensation.[9][10] This base-catalyzed reaction involves the condensation of 3,4-dimethoxybenzaldehyde with acetophenone.[11]
Q2: What are the advantages of "green chemistry" approaches like solvent-free grinding for this compound synthesis?
A2: Green chemistry methods can offer significant benefits. Solvent-free grinding, which involves physically grinding the solid reactants with a solid catalyst (e.g., NaOH or KOH), eliminates the need for hazardous organic solvents.[10][12] This technique often leads to shorter reaction times, simpler product isolation, and higher product yields compared to conventional methods.[13] For instance, the synthesis of a similar dihydroxy-dimethoxy chalcone using a grinding process yielded 70-80%, which was higher than the reflux method.[11][14]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable solvent system, for example, a mixture of hexane and ethyl acetate (B1210297) (e.g., 7:3 v/v), can be used to track the consumption of the starting materials and the formation of the this compound product.[9]
Q4: What are the key parameters to consider when scaling up the production of this compound?
A4: Key considerations for scale-up include:
-
Heat Management: The exothermic nature of the reaction requires a robust cooling system to maintain optimal temperature and prevent side reactions.[5]
-
Mixing Efficiency: Ensuring thorough mixing in larger reactors is crucial for reaction homogeneity and to avoid localized overheating.[5]
-
Reagent Addition Rate: A controlled addition rate of the catalyst or one of the reactants is necessary to manage the reaction exotherm.[5]
-
Product Isolation and Purification: The lab-scale purification method (e.g., recrystallization) may need to be adapted for larger quantities, potentially requiring specialized filtration and drying equipment.[5]
Q5: What analytical techniques are suitable for assessing the purity of the final this compound product?
A5: The purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods, including:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any impurities.[15]
-
IR (Infrared) Spectroscopy: To identify key functional groups, such as the conjugated carbonyl (C=O) group.[15]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[15]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[16]
-
Melting Point Determination: A sharp melting point range is indicative of high purity.[15]
Data Presentation
Table 1: Comparison of Synthesis Methods for Chalcone Synthesis
| Synthesis Method | Catalyst | Reaction Time | Typical Yield (%) | Reference(s) |
| Conventional (Reflux) | 60% KOH in Ethanol | 5 hours | ~65% (for a related chalcone) | [11] |
| Solvent-Free Grinding | Solid NaOH/KOH | 15-80 minutes | 70-84% (for related chalcones) | [3][11] |
| Ultrasound-Assisted | N/A | Varies | up to 91.1% (for a related chalcone) | [3] |
| Microwave-Assisted | N/A | Minutes | Often Improved | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Lab-Scale vs. Pilot-Scale Synthesis of a Representative Chalcone (4'-Methoxychalcone)
| Parameter | Lab-Scale (Illustrative) | Pilot-Scale (Illustrative) |
| Reactant (Ketone) | 4-methoxyacetophenone (15.0 g, 0.1 mol) | 4-methoxyacetophenone (15.0 kg, 100 mol) |
| Reactant (Aldehyde) | Benzaldehyde (10.6 g, 0.1 mol) | Benzaldehyde (10.6 kg, 100 mol) |
| Solvent | Ethanol (100 mL) | Ethanol (60 L) |
| Catalyst | 10% aq. NaOH (10 mL) | NaOH (2.0 kg, 50 mol) in Water (20 L) |
| Reaction Vessel | 250 mL Round-bottom flask | 100 L Glass-lined reactor |
| Addition Time | 15 minutes | 1-2 hours |
| Temperature Control | Water bath (20-25°C) | Cooling jacket (maintain < 35°C) |
| Work-up Volume | 500 mL ice-cold water | N/A (Isolation via centrifuge/filter) |
Source: Adapted from BenchChem Technical Support Center for 4'-Methoxychalcone Scale-Up Synthesis.[5] This data is for a related chalcone and serves as an illustrative example of the change in scale.
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation for this compound
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of acetophenone in ethanol.
-
Catalyst Addition: To this solution, add a 40-60% aqueous solution of NaOH or KOH (2-2.5 equivalents). Stir the mixture at room temperature for approximately 15 minutes.[3]
-
Aldehyde Addition: Slowly add 1.0 equivalent of 3,4-dimethoxybenzaldehyde dropwise to the stirred solution at room temperature.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours.[3]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[3]
-
Precipitation: Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3). This will cause the this compound to precipitate as a solid.[3]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water until the filtrate is neutral.[3]
-
Purification: Purify the crude product by recrystallization from hot ethanol.[8]
Protocol 2: Solvent-Free Grinding Synthesis of this compound
-
Preparation: In a mortar, place 1.0 equivalent of acetophenone, 1.0 equivalent of 3,4-dimethoxybenzaldehyde, and 1-2 equivalents of solid NaOH or KOH.[3]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 15-50 minutes. The progress of the reaction can be monitored by taking a small sample and analyzing it with TLC.[3][11]
-
Work-up: After the reaction is complete, add cold water to the mortar and neutralize the mixture with 10% hydrochloric acid to precipitate the product.[17]
-
Isolation and Purification: Filter the resulting solid, wash it with cold water, and purify by recrystallization from hot ethanol.[8][17]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key challenges and mitigation strategies in scaling up chalcone production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scitepress.org [scitepress.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nijophasr.net [nijophasr.net]
- 16. Identity determination and purity testing [chemcon.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3,4-Dimethoxychalcone and Other Prominent Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3,4-Dimethoxychalcone against other well-researched chalcones, namely Xanthohumol, Butein, and Licochalcone A. The objective is to present a clear, data-driven overview of their relative potencies in key therapeutic areas, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Introduction to Chalcones
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique chemical scaffold imparts a wide range of biological activities, making them a subject of intense research in drug discovery and development. Their therapeutic potential spans across anticancer, anti-inflammatory, antioxidant, and various other pharmacological effects. This guide focuses on comparing the biological profile of this compound with other notable chalcones to aid researchers in understanding its relative efficacy and potential applications.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of this compound and other selected chalcones. The data is presented as IC50 values (the concentration of a substance required to inhibit a specific biological process by 50%) or percentage of inhibition at a given concentration, providing a basis for direct comparison of their potency.
Anticancer Activity of Chalcones
The cytotoxic effects of chalcones against various cancer cell lines are a primary area of investigation. The table below presents the IC50 values for this compound and its counterparts.
| Chalcone (B49325) | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative | |||
| 2'-hydroxy-3,4'-dimethoxychalcone | B16F10 (Melanoma) | Not specified, 18.25% melanogenesis inhibition at 5 µM | [1] |
| Xanthohumol | A-172 (Glioblastoma) | 12.3 ± 6.4 | [2] |
| 5637 (Bladder Carcinoma) | 12.3 ± 6.4 | [2] | |
| A-431 (Epidermoid Carcinoma) | 15.4 ± 7.9 | [2] | |
| SK-MEL-3 (Melanoma) | 15.4 ± 7.9 | [2] | |
| MCC-13 (Merkel Cell Carcinoma) | 23.4 ± 6.3 | [2] | |
| UM-SCC-17A (Head and Neck Squamous Carcinoma) | 32.3 ± 9.8 | [2] | |
| HCT 116 (Colon Cancer) | 2.6 (72h) | [2] | |
| MDA-MB-231 (Breast Cancer) | 6.7 | [2] | |
| Hs578T (Breast Cancer) | 4.78 | [2] | |
| Butein | CAL27 (Oral Squamous Cell Carcinoma) | 4.361 | [3] |
| SCC9 (Oral Squamous Cell Carcinoma) | 3.458 | [3] | |
| A2780 (Ovarian Cancer) | 64.7 | [3] | |
| SKOV3 (Ovarian Cancer) | 175.3 | [3] | |
| A549 (Non-Small Cell Lung Cancer) | 35.1 (72h) | [3] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 55.7 (72h) | [3] | |
| Licochalcone A | MKN45 (Gastric Cancer) | 40.8 | [4] |
| SGC7901 (Gastric Cancer) | 41.1 | [4] | |
| SKOV3 (Ovarian Cancer) | 19.22 (24h) | [5] | |
| Sarcoma HT-1080 | 5.176 | [6] |
Anti-inflammatory Activity of Chalcones
Chalcones are known to modulate various inflammatory pathways. This table provides a comparative view of their anti-inflammatory potency, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Chalcone | Assay | Cell Line | IC50 (µM) / % Inhibition | Reference |
| This compound Derivative | ||||
| 2'-hydroxy-3,4'-dimethoxychalcone | NO Production | RAW 264.7 | 33.00% inhibition at 20 µM | [1] |
| Xanthohumol | NO Production | RAW 264.7 | 8.3 | |
| Butein | TNF-α Production | Mouse Peritoneal Macrophages | 14.6 | [7] |
| Licochalcone A | PGE2 Production | Human Skin Fibroblasts | 0.015 | |
| ORAI1 Channel Inhibition | T-Lymphocytes | 2.97 ± 1.217 | [8] | |
| Kv1.3 Channel Inhibition | T-Lymphocytes | 0.83 ± 1.222 | [8] | |
| KCa3.1 Channel Inhibition | T-Lymphocytes | 11.21 ± 1.07 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chalcone compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the chalcone compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Chalcone compound
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard curve
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Compound and LPS Treatment: Pre-treat cells with various concentrations of the chalcone compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (prepared by mixing equal volumes of reagent A and B) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological pathways and experimental workflows.
Signaling Pathway: NF-κB Activation and Inhibition by Chalcones
Caption: NF-κB signaling pathway and points of inhibition by chalcones.
Experimental Workflow: MTT Assay for Cell Viability
References
- 1. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dimethoxychalcone and Resveratrol as Caloric Restriction Mimetics
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Introduction
Caloric restriction (CR), the reduction of calorie intake without malnutrition, is a well-established intervention for extending lifespan and promoting health in various organisms. The profound physiological benefits of CR have spurred the search for pharmacological agents that can mimic its effects, known as caloric restriction mimetics (CRMs). Among the numerous compounds investigated, the natural polyphenols 3,4-dimethoxychalcone (DMC) and resveratrol (B1683913) have emerged as prominent candidates. This guide provides an objective comparison of their performance as CRMs, supported by experimental data, to inform research and drug development in the field of aging and age-related diseases.
Mechanism of Action: Divergent Pathways to a Common Goal
While both this compound and resveratrol are considered CRMs, they elicit their effects through distinct molecular pathways. Resveratrol primarily functions as an activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, and also influences the AMP-activated protein kinase (AMPK) pathway. In contrast, this compound activates autophagy through a novel mechanism involving the transcription factors TFEB and TFE3.
This compound: TFEB/TFE3-Mediated Autophagy
This compound (3,4-DC) has been identified as a potent inducer of autophagy, a key cellular process for recycling damaged components that is central to the benefits of caloric restriction.[1][2] Unlike many other CRMs, 3,4-DC's mechanism is independent of mTOR inhibition and instead relies on the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][2] 3,4-DC promotes the translocation of TFEB and TFE3 from the cytoplasm to the nucleus, where they stimulate the expression of genes involved in autophagy and lysosomal biogenesis.[1][2] This leads to an increase in autophagic flux, the complete process of autophagy from initiation to lysosomal degradation.
Resveratrol: SIRT1 and AMPK Activation
Resveratrol is one of the most studied CRMs and is well-known for its ability to activate SIRT1, a key regulator of metabolism and aging.[3][4] SIRT1 activation by resveratrol can lead to the deacetylation of numerous proteins, influencing a wide range of cellular processes, including mitochondrial biogenesis, stress resistance, and inflammation. The activation of SIRT1 by resveratrol can be substrate-dependent.[3] Additionally, resveratrol can activate AMPK, a cellular energy sensor, which in turn can phosphorylate and activate other downstream targets, further contributing to its CR-mimicking effects.[5]
Quantitative Comparison of Efficacy
Direct comparative studies of this compound and resveratrol are limited. The following tables summarize available quantitative data from various studies. It is important to note that experimental conditions, such as cell lines, model organisms, and compound concentrations, may vary between studies.
Table 1: In Vitro Activation of Key Molecular Targets
| Parameter | This compound | Resveratrol |
| Primary Target | TFEB/TFE3 | SIRT1 |
| Effective Concentration for Target Activation | 30 µM (induces nuclear translocation of TFEB/TFE3 in U2OS cells)[6] | EC50: 22 ± 16 µM (for deacetylation of SF38A-K23 peptide by SIRT1)[3] |
| Mechanism of Target Activation | Induces nuclear translocation | Allosteric activator |
Table 2: Induction of Autophagy
| Parameter | This compound | Resveratrol |
| Effective Concentration for Autophagy Induction | 30 µM (induces LC3-II accumulation and p62 degradation in HepG2 cells)[7] | 25 µM (induces LC3-II accumulation in fibroblasts)[8], 100 µM (induces LC3-II formation in GSCs)[9] |
| Key Autophagy-Related Proteins Modulated | ↑ LC3-II, ↓ p62, ↑ VPS34, ↑ Beclin1, ↑ CTSD[10] | ↑ LC3-II, ↓ p62[5] |
Table 3: Lifespan Extension in Model Organisms
| Model Organism | This compound | Resveratrol |
| Caenorhabditis elegans | Lifespan extension observed (quantitative data not specified in the provided search results) | 3.6-5% increase in mean lifespan at 50 µM[[“]] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
TFEB Nuclear Translocation Assay
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 6 hours).[12]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA). Incubate with a primary antibody against TFEB overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of TFEB is quantified using image analysis software, and the ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.[13]
SIRT1 Deacetylase Activity Assay (Fluorometric)
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.8, 0.5 mM DTT), a solution of recombinant SIRT1 enzyme, a fluorogenic SIRT1 substrate, and an NAD+ solution.
-
Reaction Mixture: In a 96-well plate, combine the SIRT1 enzyme, the fluorogenic substrate, and NAD+. Add resveratrol at various concentrations or a vehicle control.
-
Deacetylation Reaction: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the deacetylation reaction to proceed.
-
Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for a short period to allow for the cleavage reaction and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[14] The fluorescence intensity is directly proportional to the SIRT1 activity.
Conclusion
Both this compound and resveratrol demonstrate promise as caloric restriction mimetics, though they operate through distinct molecular pathways. Resveratrol, a well-characterized SIRT1 activator, has a large body of research supporting its various health benefits, although its efficacy in lifespan extension can be context-dependent. This compound is a more recently identified CRM that induces autophagy via a novel TFEB/TFE3-dependent mechanism.
The choice between these compounds for research and development will depend on the specific therapeutic target and desired cellular outcome. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their relative potency and efficacy. The experimental protocols and data presented in this guide provide a foundation for such future investigations.
References
- 1. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sirt1 activation by resveratrol is substrate sequence-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol reduces intracellular reactive oxygen species levels by inducing autophagy through the AMPK-mTOR pathway [journal.hep.com.cn]
- 6. tavernarakislab.gr [tavernarakislab.gr]
- 7. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SIRT1 deacetylase activity detection [bio-protocol.org]
A Comparative Guide to Autophagy Induction: 3,4-Dimethoxychalcone vs. Rapamycin and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autophagy-inducing effects of 3,4-Dimethoxychalcone (3,4-DC) against two well-established autophagy inducers, rapamycin (B549165) and resveratrol (B1683913). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.
Executive Summary
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. Its modulation is a promising therapeutic strategy for a range of diseases. This guide evaluates this compound, a novel autophagy inducer, in the context of the classical mTOR-dependent inhibitor, rapamycin, and the multifaceted natural compound, resveratrol.
-
This compound (3,4-DC) induces autophagy through a distinct mechanism involving the activation and nuclear translocation of the transcription factors TFEB and TFE3.[1][2] This action is independent of mTOR inhibition.[3]
-
Rapamycin , a well-characterized macrolide, is a potent and specific inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a key negative regulator of autophagy.[4]
-
Resveratrol , a natural polyphenol, modulates autophagy through multiple pathways, including both mTOR-dependent and mTOR-independent mechanisms, such as the activation of SIRT1 and AMPK.[5][6]
Performance Comparison: Quantitative Data
The following tables summarize the quantitative effects of this compound, rapamycin, and resveratrol on key markers of autophagy.
Table 1: Induction of GFP-LC3 Puncta Formation
| Compound | Cell Line | Concentration | Fold Increase in GFP-LC3 Puncta (relative to control) | Reference |
| This compound | HUVEC | 10 µM | ~2.5 | [7] |
| RAW 264.7 | 10 µM | ~3.0 | [7] | |
| H9c2 | 10 µM | ~2.8 | [7] | |
| U2OS | 10 µM | ~3.5 | [7] | |
| Rapamycin | HUVEC | 1 µM | ~2.0 | [7] |
| RAW 264.7 | 1 µM | ~2.2 | [7] | |
| H9c2 | 1 µM | ~2.5 | [7] | |
| U2OS | 1 µM | ~3.0 | [7] | |
| Resveratrol | MCF7 | 100 µM | Not directly quantified as puncta, but increased LC3-II levels | [4] |
| MDA-MB-231 | 100 µM | Not directly quantified as puncta, but increased LC3-II levels | [4] |
Table 2: Modulation of LC3-II/LC3-I Ratio and p62 Levels
| Compound | Cell Line | Concentration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |
| This compound | HepG2 | 30 µM | Dose-dependent increase | Transient decrease followed by an increase | [2] |
| Rapamycin | MCF7 | 20 nM | ~2.7-fold increase | Decrease | [4] |
| MDA-MB-231 | 20 nM | ~1.5-fold increase | Decrease | [4] | |
| Resveratrol | A549 | 50-200 µM | Dose-dependent increase | Decrease | [5] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
The signaling pathways for autophagy induction by this compound, Rapamycin, and Resveratrol are distinct.
Caption: Signaling pathways of autophagy induction.
Experimental Workflow
A general workflow for validating the autophagy-inducing effects of a compound is depicted below.
Caption: Workflow for autophagy validation.
Experimental Protocols
Western Blotting for LC3 and p62
This protocol is for the detection of LC3-I to LC3-II conversion and p62 degradation as indicators of autophagy.
a. Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with compounds for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. The LC3-II/LC3-I ratio and p62 levels normalized to the loading control are calculated.
GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy
This method visualizes the formation of autophagosomes.
a. Cell Culture and Transfection:
-
Seed cells on glass coverslips in 24-well plates.
-
For transient transfection, transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. For stable cell lines, this step is omitted.
-
Allow cells to recover and express the protein for 24-48 hours.
b. Compound Treatment and Cell Fixation:
-
Treat cells with the compounds for the desired duration.
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
c. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope equipped with appropriate filters for GFP and DAPI.
-
Capture multiple random fields of view for each condition.
d. Image Analysis:
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).
-
Cells with a significant increase in the number of distinct, bright puncta compared to the diffuse cytoplasmic fluorescence in control cells are considered positive for autophagy induction.
-
Calculate the average number of puncta per cell or the percentage of puncta-positive cells.
TFEB/TFE3 Nuclear Translocation Assay
This assay is specific for assessing the mechanism of action of compounds like this compound.
a. Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells with the compounds for the indicated time.
b. Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against TFEB or TFE3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
c. Imaging and Analysis:
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for TFEB or TFE3. An increased ratio indicates nuclear translocation.
Conclusion
This compound is a potent inducer of autophagy that operates through a distinct mTOR-independent mechanism involving the activation of TFEB and TFE3. Quantitative data from GFP-LC3 puncta formation assays suggest that its efficacy is comparable to, and in some cell lines may exceed, that of the classical autophagy inducer rapamycin.[7] In contrast to rapamycin's direct inhibition of mTORC1 and resveratrol's pleiotropic effects, 3,4-DC offers a more targeted approach to autophagy induction through transcriptional regulation. This makes this compound a valuable tool for studying autophagy and a promising candidate for further investigation in therapeutic contexts where upregulation of autophagy is desired. The choice of inducer will ultimately depend on the specific research question and the cellular context being investigated.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,4-Dimethoxychalcone for Researchers and Drug Development Professionals
The synthesis of 3,4-dimethoxychalcone, a precursor to various flavonoids and a compound of interest for its potential biological activities, can be achieved through several methods. The most common approach is the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde (B141060) and an appropriate acetophenone (B1666503). This guide provides a comparative analysis of three primary synthesis methodologies: conventional heating, microwave-assisted synthesis, and solvent-free grinding. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these techniques, supported by experimental data, to aid in the selection of the most suitable method for their specific needs.
Comparative Analysis of Synthesis Methods
The choice of synthesis method for this compound can significantly impact reaction time, yield, and environmental footprint. The following table summarizes the key quantitative data for the different approaches.
| Method | Typical Catalyst | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | NaOH or KOH (aq. solution) | 12 - 48 hours[1][2][3] | 40 - 70[1][2] | Well-established, simple setup | Long reaction times, often lower yields, higher energy consumption |
| Microwave-Assisted | NaOH, KOH, or K2CO3 | 2 - 10 minutes[4][5] | 85 - 95[5] | Rapid reaction rates, high yields, better control[4] | Requires specialized microwave reactor |
| Solvent-Free Grinding | Solid NaOH or KOH | 15 - 30 minutes[1][6] | 70 - 85[1][6] | Environmentally friendly (no solvent), short reaction times, simple | May not be suitable for all substrates, scalability can be a concern |
Experimental Protocols
Detailed methodologies for each synthesis approach are provided below. These protocols are based on established procedures for chalcone (B49325) synthesis and can be adapted for the specific synthesis of this compound.
Conventional Synthesis via Claisen-Schmidt Condensation
This traditional method involves the base-catalyzed condensation of an aldehyde and a ketone at room temperature or with heating.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 3,4-dimethoxybenzaldehyde and acetophenone in ethanol.
-
Cool the mixture in an ice bath and slowly add a 40-50% aqueous solution of NaOH or KOH dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl to a pH of 2-3 to precipitate the product.
-
Filter the crude product using vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Purify the crude this compound by recrystallization from ethanol.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and improve yields.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Acetophenone
-
Potassium carbonate (K2CO3) or NaOH/KOH
-
Ethanol (if not solvent-free)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, place equimolar amounts of 3,4-dimethoxybenzaldehyde, acetophenone, and the catalyst (e.g., anhydrous K2CO3 for a solid-phase reaction).[5]
-
If a solvent is used, add a small amount of ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified power (e.g., 150-300 W) for 2-5 minutes. The reaction temperature and time should be optimized.
-
After the reaction is complete and the vial has cooled, dissolve the contents in ethanol.
-
Filter to remove the catalyst and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization from ethanol.
Solvent-Free Grinding Synthesis
This environmentally friendly method avoids the use of organic solvents.
Materials:
-
3,4-dimethoxybenzaldehyde
-
Acetophenone
-
Solid NaOH or KOH
-
Mortar and pestle
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
Procedure:
-
Place equimolar amounts of 3,4-dimethoxybenzaldehyde, acetophenone, and solid NaOH or KOH in a mortar.[6]
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically turn into a paste and then solidify.[6]
-
Monitor the reaction completion using TLC.
-
Once complete, add cold water to the mortar and neutralize the mixture with 10% HCl to precipitate the product.
-
Filter the solid product, wash with cold water, and purify by recrystallization from ethanol.
Visualizing Synthesis and Biological Activity
To further aid in the understanding of the synthesis process and a potential biological mechanism of action for chalcones, the following diagrams are provided.
Chalcones have been reported to activate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.[7][8][9][10][11] The following diagram illustrates this proposed mechanism.
Conclusion
The synthesis of this compound can be effectively achieved through conventional heating, microwave-assisted synthesis, or solvent-free grinding. For laboratories equipped with a microwave reactor, the microwave-assisted method offers a significant advantage in terms of speed and yield. The solvent-free grinding technique presents a compelling green chemistry alternative that is both rapid and efficient. While the conventional method is the most accessible, it is considerably slower and may result in lower yields. The choice of method will ultimately depend on the available resources, desired throughput, and environmental considerations of the research or development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. (Open Access) The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones (2018) | Matheus de Freitas Silva | 94 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. iris.uniroma1.it [iris.uniroma1.it]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,4-Dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of 3,4-Dimethoxychalcone (3,4-DC), a caloric restriction mimetic (CRM). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in drug discovery and development.
At a Glance: In Vitro vs. In Vivo Performance
This compound has demonstrated efficacy both in laboratory cell cultures (in vitro) and in animal models (in vivo). Its primary mechanism of action is the induction of autophagy, a cellular recycling process, through the activation of transcription factors TFEB and TFE3.[1][2][3] This activity underlies its therapeutic potential in a range of disease models, from neuroprotection to cancer therapy enhancement.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in both in vitro and in vivo settings.
In Vitro Efficacy: Induction of Autophagy
The primary in vitro effect of this compound is the induction of autophagy. This is often quantified by measuring the formation of autophagosomes, which can be visualized as puncta in cells expressing fluorescently tagged LC3 protein, and by monitoring the levels of key autophagy-related proteins.
| Cell Line | Concentration | Time | Assay | Result | Reference |
| Human Osteosarcoma (U2OS) | 30 µM | 16 h | GFP-LC3 Puncta | Significant increase in GFP-LC3 dots per cell | [4] |
| Human Neuroglioma (H4) | 30 µM | 16 h | Western Blot (LC3-II/GAPDH) | Dose-dependent increase in LC3-II levels | [5] |
| Human Hepatoma (HepG2) | 10-30 µM | 8 h | Western Blot (LC3-II/LC3-I) | Dose-dependent increase in the LC3-II to LC3-I ratio | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10-30 µM | 24 h | GFP-LC3 Puncta | Dose-dependent increase in cytoplasmic LC3 aggregation | [6] |
| Murine Macrophage (RAW 264.7) | 10-30 µM | 24 h | GFP-LC3 Puncta | Dose-dependent increase in cytoplasmic LC3 aggregation | [6] |
| Rat Cardiomyoblast (H9c2) | 10-30 µM | 24 h | GFP-LC3 Puncta | Dose-dependent increase in cytoplasmic LC3 aggregation | [6] |
In Vivo Efficacy: Therapeutic Effects in Mouse Models
In vivo, this compound has shown therapeutic benefits in various disease models. Notably, it does not exhibit significant standalone anticancer activity but enhances the efficacy of conventional chemotherapy.[1]
| Animal Model | Disease Model | Dosage & Administration | Treatment Regimen | Outcome | Reference |
| C57BL/6 Mice | Fibrosarcoma (MCA205) | 230 mg/kg, i.p. | In combination with Mitoxantrone (B413) | Improved reduction of tumor growth compared to chemotherapy alone | [1][4] |
| C57BL/6 Mice | Non-Small-Cell Lung Cancer (TC-1) | 230 mg/kg, i.p. | In combination with Oxaliplatin | Enhanced the reduction of tumor growth compared to chemotherapy alone | [1][4] |
| C57BL/6 Mice | Myocardial Ischemia/Reperfusion | 230 mg/kg, i.p. | Single dose prior to injury | Reduced infarct size in an autophagy-dependent manner | [1] |
| C57BL/6 Mice | Spinal Cord Injury | 200 mg/kg, i.p. | Daily for 3 days post-injury | Reduced glial scar area, decreased motor neuron death, and improved functional recovery | [7] |
| ApoE-/- Mice | Atherosclerosis (High-Fat Diet) | 230 mg/kg, i.p. | Injections over 15 days or 4 weeks | Significantly reduced the number of atherosclerotic lesions in the aorta | [6][8] |
Signaling Pathways and Experimental Workflows
TFEB/TFE3-Mediated Autophagy Induction by this compound
This compound's primary mechanism of action involves the activation of the transcription factors TFEB and TFE3, which are master regulators of lysosomal biogenesis and autophagy.[2][3] In some cellular contexts, this activation is preceded by signals from the AMPK-TRPML1-calcineurin pathway.[7]
General Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the in vitro and in vivo effects of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited literature.
In Vitro Autophagy Assessment by Western Blot
This protocol is used to quantify the levels of autophagy-related proteins, such as LC3 and p62, in cell lysates.
-
Cell Culture and Treatment: Cells (e.g., U2OS, H4, HepG2) are cultured in appropriate media to ~70% confluency. The cells are then treated with this compound at various concentrations (e.g., 10, 20, 30 µM) or vehicle control (DMSO) for a specified duration (e.g., 8, 16, or 24 hours).[4]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of LC3-II and p62 are normalized to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.[4][5]
In Vivo Tumor Growth Inhibition Assay
This protocol assesses the ability of this compound to enhance the anticancer effects of chemotherapy in a mouse tumor model.
-
Tumor Cell Implantation: Immunocompetent mice (e.g., C57BL/6) are subcutaneously inoculated with a specific number of cancer cells (e.g., 5 x 10^5 MCA205 or TC-1 cells).[4]
-
Treatment Initiation: When tumors become palpable, mice are randomly assigned to treatment groups: (1) Vehicle control (e.g., corn oil, i.p.), (2) Chemotherapy alone (e.g., mitoxantrone or oxaliplatin), (3) this compound alone (e.g., 230 mg/kg in corn oil, i.p.), and (4) Combination of chemotherapy and this compound.[1][4]
-
Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days, and tumor volume is calculated. The well-being of the animals, including body weight, is also monitored.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The efficacy of the treatments is determined by comparing the average tumor volume and weight between the different treatment groups.[1][4]
Conclusion
This compound is a potent inducer of autophagy in vitro and has demonstrated significant therapeutic potential in various in vivo disease models. Its ability to enhance the efficacy of anticancer chemotherapy without significant standalone toxicity makes it a promising candidate for combination therapies.[1][2] Further research is warranted to fully elucidate its therapeutic applications and to translate these preclinical findings into clinical settings.
References
- 1. The geroprotective potential of chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. tavernarakislab.gr [tavernarakislab.gr]
- 6. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 3,4-Dimethoxychalcone and Other Autophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular process for degrading and recycling cellular components, is a critical target in various physiological and pathological conditions. The discovery and characterization of novel autophagy inducers are of paramount importance for developing new therapeutic strategies. This guide provides an objective, data-driven comparison of 3,4-Dimethoxychalcone (3,4-DC), a novel caloric restriction mimetic, with other well-established autophagy inducers.
Mechanism of Action: A Divergence in Pathways
Autophagy inducers can be broadly classified based on their mechanism of action, primarily as mTOR-dependent or mTOR-independent. This compound distinguishes itself by activating autophagy through a distinct pathway involving the transcription factors TFEB and TFE3.[1][2]
-
This compound (3,4-DC): This caloric restriction mimetic (CRM) induces autophagy by promoting the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][2] These transcription factors are master regulators of lysosomal biogenesis and autophagy. This mechanism is distinct from other well-characterized CRMs.[1][2]
-
Rapamycin (B549165): This well-known autophagy inducer functions by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy.[3]
-
Torin1: As a potent and ATP-competitive mTOR inhibitor, Torin1 suppresses both mTORC1 and mTORC2, leading to a robust induction of autophagy.[2]
-
SMER28: This small molecule enhances autophagy through an mTOR-independent mechanism, promoting an increase in autophagosome synthesis.[4]
-
Spermidine: A natural polyamine that has been shown to induce autophagy and extend lifespan in various organisms.[5]
-
4,4'-Dimethoxychalcone (B191108) (4,4'-DMC): Another chalcone (B49325) derivative that promotes autophagy-dependent longevity.[6]
Below is a diagram illustrating the distinct signaling pathways of these autophagy inducers.
Quantitative Comparison of Autophagy Induction
The efficacy of autophagy inducers can be quantified by measuring key markers of autophagic flux, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1. The following table summarizes available data comparing this compound with other inducers.
| Compound | Cell Line | Concentration | Key Findings | Reference |
| This compound | U2OS, H4, HepG2 | 30 µM | Significantly increased GFP-LC3 dots and LC3-II levels; decreased p62 levels.[2] | --INVALID-LINK-- |
| This compound | U2OS | 30 µM | Showed broader autophagy-inducing activity than 4,4'-dimethoxychalcone and spermidine.[7][8] | --INVALID-LINK-- |
| Rapamycin | U2OS | 10 µM | Increased GFP-LC3 dots.[9] | --INVALID-LINK-- |
| Torin1 | PC12 | Not Specified | Reduced the abundance of polyglutamine-74-tagged GFP, an autophagic substrate.[2] | --INVALID-LINK-- |
| SMER28 | PC12 | 43 µM | Enhanced clearance of A53T α-synuclein.[4] | --INVALID-LINK-- |
| 4,4'-Dimethoxychalcone | Multiple | Not Specified | Promotes autophagy-dependent longevity.[6] | --INVALID-LINK-- |
| Spermidine | Multiple | Not Specified | Induces autophagy.[5] | --INVALID-LINK-- |
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed protocols for two key assays used to measure autophagic flux.
Protocol 1: LC3 Turnover Assay by Immunoblotting
This assay measures the conversion of cytosolic LC3-I to lipidated, autophagosome-associated LC3-II, providing a quantitative measure of autophagosome formation. To accurately assess autophagic flux, the assay is performed in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine), which block the degradation of LC3-II.[10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound) and controls (e.g., Rapamycin)
-
Lysosomal inhibitor (Bafilomycin A1 or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-LC3 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with the test compound at various concentrations for the desired time.
-
For each condition, include a parallel treatment with the test compound plus a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the incubation period.
-
Include vehicle-treated and lysosomal inhibitor-only controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Collect lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better resolution of LC3-I and LC3-II).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize LC3-II levels to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
Protocol 2: p62/SQSTM1 Degradation Assay by Immunoblotting
p62, or sequestosome 1 (SQSTM1), is a selective autophagy receptor that is itself degraded by autophagy.[11] Therefore, a decrease in p62 levels is indicative of increased autophagic flux.
Materials:
-
Same as for the LC3 Turnover Assay, with the primary antibody being anti-p62.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the LC3 Turnover Assay.
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3 Turnover Assay.
-
Immunoblotting:
-
Separate proteins on an SDS-PAGE gel (e.g., 10-12%).
-
Transfer, block, and probe the membrane with a primary anti-p62 antibody.
-
Proceed with secondary antibody incubation and signal detection as described above.
-
Re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities for p62 and the loading control. A decrease in the normalized p62 levels indicates an induction of autophagy.
Experimental Workflow
The following diagram outlines the general workflow for assessing autophagy induction using immunoblotting techniques.
References
- 1. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of autophagy by coordinated action of mTORC1 and protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The flavonoid 4,4'-dimethoxychalcone promotes autophagy-dependent longevity across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 3,4-Dimethoxychalcone's Anticancer Properties in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
3,4-Dimethoxychalcone, a flavonoid derivative, has emerged as a compound of interest in oncology research due to its potential anticancer properties. This guide provides a comprehensive cross-validation of its efficacy across various cancer cell lines, offering a comparative analysis of its cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound as a potential therapeutic agent.
Data Presentation: Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound and structurally similar dimethoxy chalcones across a range of human cancer cell lines. This comparative data highlights the differential sensitivity of various cancer types to this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | Data not available in the searched literature for a direct comparison. | |
| 4,4'-Dimethoxychalcone (B191108) | Multiple Cell Lines | Various Cancers | Induces apoptosis via ER stress and autophagy disruption.[1] | [1] |
| Methoxy (B1213986) Chalcone (B49325) Derivative (WJ9708011) | Prostate Cancer Cells | Prostate Cancer | Induces G1 arrest and apoptosis. | [2] |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | BEL-7402/5-FU | Hepatocellular Carcinoma | Triggers apoptosis and G1 cell cycle arrest. | |
| 3,4,5-Trimethoxychalcone | L-1210 | Murine Acute Lymphoblastic Leukemia | Exhibits potent cytotoxicity. | |
| 3,4,5-Trimethoxychalcone | Human Leukemia Cell Lines | Leukemia | Inhibits cell growth at nanomolar concentrations. |
Note: Direct comparative studies detailing the IC50 values of this compound across a wide panel of cancer cell lines are limited in the currently available literature. The table includes data on closely related dimethoxy chalcones to provide a broader context for the potential activity of this compound class. Further research is warranted to establish a comprehensive cytotoxicity profile for this compound.
Mechanisms of Anticancer Action
Research on this compound and its analogs suggests a multi-faceted mechanism of action, primarily centered on the induction of autophagy, apoptosis, and cell cycle arrest.
Autophagy Induction: this compound has been identified as a potent inducer of autophagy.[3][4] It stimulates the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal biogenesis and autophagy.[3] This process of cellular self-digestion can be a double-edged sword in cancer, sometimes promoting survival and other times leading to cell death. In the context of this compound, the induction of autophagy appears to contribute to its anticancer effects and can enhance the efficacy of conventional chemotherapy in vivo.[3][4]
Apoptosis and Cell Cycle Arrest: While direct studies on this compound are still emerging, evidence from closely related dimethoxy chalcones indicates a strong pro-apoptotic and cell cycle-disrupting activity. For instance, 4,4'-dimethoxychalcone induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[1] This is often accompanied by the activation of caspases, key executioners of apoptosis.[1] Furthermore, various methoxy chalcone derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2]
Signaling Pathway Modulation
The anticancer effects of this compound and its analogs are orchestrated through the modulation of several key signaling pathways critical for cancer cell survival and proliferation.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers. Studies on methoxy chalcone derivatives have demonstrated their ability to inhibit this pathway.[2] This inhibition can lead to a reduction in protein synthesis and the induction of G1 cell cycle arrest.[2]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. 4,4'-Dimethoxychalcone has been shown to activate the MAPK pathway, which can contribute to the induction of apoptosis in cancer cells.[1]
Experimental Workflow for Investigating Anticancer Properties
Caption: A generalized workflow for screening the anticancer properties of this compound.
Signaling Pathway of Dimethoxy Chalcones in Cancer Cells
Caption: Signaling pathways potentially modulated by dimethoxy chalcones leading to anticancer effects.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anticancer properties of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.[7]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, Bcl-2, Bax, LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The available evidence suggests that this compound and its related dimethoxy analogs hold promise as anticancer agents. Their ability to induce autophagy, apoptosis, and cell cycle arrest through the modulation of critical signaling pathways like PI3K/AKT/mTOR and MAPK provides a strong rationale for further investigation. However, to fully realize the therapeutic potential of this compound, future research should focus on conducting comprehensive cytotoxicity screening across a broad panel of cancer cell lines to establish a detailed IC50 profile. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling events that are directly modulated by this compound in different cancer contexts. This will be crucial for identifying predictive biomarkers of response and for the rational design of future clinical trials.
References
- 1. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. anjs.edu.iq [anjs.edu.iq]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
Anticancer Effects of Dimethoxychalcones: Induction of Autophagy and Apoptosis
A Comparative Guide to the Reproducibility of 3,4-Dimethoxychalcone Research
This guide provides a comparative analysis of published research on this compound and its analogs, focusing on its anticancer and neuroprotective effects. The information is intended for researchers, scientists, and drug development professionals to assess the reproducibility and consistency of findings across different studies.
Research has consistently demonstrated the potential of dimethoxychalcone derivatives as anticancer agents, primarily through the induction of autophagy and apoptosis. Below is a comparison of findings from two key studies investigating these effects in different cancer cell lines.
Comparative Quantitative Data
The following table summarizes the key quantitative findings from two representative studies on the anticancer effects of dimethoxychalcone derivatives.
| Parameter | Study 1: 4,4'-Dimethoxychalcone (DMC) in various cancer cells[1] | Study 2: 2',4-dihydroxy-4',6'-dimethoxychalcone (B491223) (DDC) in Breast Cancer Cells (MDA-MB-231 & MCF-7)[2] |
| Cell Viability (IC50) | Not explicitly stated in the abstract, but efficacy is demonstrated. | DDC demonstrates selective inhibition of breast cancer cell proliferation. |
| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax, Bim, tBid) and downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1). Activation of caspase-3 and PARP cleavage.[1] | Induces apoptosis through the activation of caspases 3/7 and affects mitochondrial membrane potential. Downregulates anti-apoptotic Bcl-2 members.[2] |
| Autophagy Modulation | Promotes autophagosome accumulation and modulates autophagy marker proteins (LC3-II, ATG5, p62).[1] | Induces autophagy by affecting the structural conformation of the mTOR protein.[2] |
| Signaling Pathway | Induces Endoplasmic Reticulum (ER) stress (increased p-PERK, p-IRE1, GRP78, HSP70, ATF4, CHOP) and activates the MAPK pathway (Erk, JNK, p38).[1] | Affects the mTOR signaling pathway.[2] |
Experimental Protocols
Study 1: General Protocol for Assessing Anticancer Effects of 4,4'-Dimethoxychalcone
-
Cell Culture: Various cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Apoptosis Assay: Apoptosis was evaluated by observing changes in nuclear morphology using DAPI staining and by detecting the externalization of phosphatidylserine (B164497) using Annexin V-FITC/PI staining followed by flow cytometry.
-
Western Blot Analysis: Cells were treated with DMC for specified durations. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and probed with primary antibodies against Bax, Bcl-2, caspase-3, PARP, LC3-II, and other proteins of interest. Horseradish peroxidase-conjugated secondary antibodies were used for detection.[3][4]
-
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP were assessed using JC-1 staining, where a shift from red to green fluorescence indicates mitochondrial depolarization.
Study 2: Protocol for Evaluating 2',4-dihydroxy-4',6'-dimethoxychalcone in Breast Cancer Cells
-
Cell Culture: MDA-MB-231 and MCF-7 breast cancer cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability Assay: Cell viability was determined using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of DDC for 24, 48, and 72 hours.[5][6][7][8][9]
-
Autophagy Detection: Autophagy was monitored by observing the formation of autophagic vacuoles using monodansylcadaverine (MDC) staining and by analyzing the expression of LC3-II via Western blotting.
-
Western Blot Analysis: Protein expression levels of key apoptotic and autophagic markers, including Bcl-2, Bax, caspases, and mTOR, were analyzed by Western blotting as described in the general protocol above.[10][11]
Signaling Pathway and Experimental Workflow
Neuroprotective Effects of this compound: Spinal Cord Injury Model
This compound has emerged as a promising neuroprotective agent, particularly in the context of spinal cord injury (SCI). Research indicates that it functions as a caloric restriction mimetic, mitigating secondary injury cascades.
Quantitative Data from Spinal Cord Injury Study
The following table presents key findings from a study investigating the neuroprotective effects of this compound (3,4-DC) in a mouse model of SCI.[12]
| Parameter | Vehicle Control (SCI) | 3,4-DC Treated (SCI) |
| Glial Scar Area | Significantly increased post-injury | Significantly reduced compared to vehicle |
| Motor Neuron Death | Substantial loss of motor neurons | Significantly reduced neuronal death |
| Functional Recovery (BMS score) | Impaired motor function | Improved functional recovery |
| Pyroptosis Markers (Caspase-1, GSDMD-N) | Markedly increased | Significantly reduced expression |
| Necroptosis Markers (RIPK3, p-MLKL) | Markedly increased | Significantly reduced expression |
| Autophagy Marker (TFEB) | Decreased nuclear translocation | Enhanced nuclear translocation |
Experimental Protocols
Spinal Cord Injury Animal Model and Drug Administration
-
Animal Model: A contusion SCI model was established in adult female C57BL/6J mice.[12] A laminectomy was performed at the T10 vertebral level, and the spinal cord was subjected to a controlled contusion injury.
-
Drug Administration: this compound (50 mg/kg) or vehicle was administered intraperitoneally once daily, starting 2 hours after SCI.
-
Functional Assessment: Motor function recovery was evaluated using the Basso Mouse Scale (BMS) at multiple time points post-injury.
-
Histological Analysis: Spinal cord tissue was collected at the end of the experiment. Glial scar formation was assessed using Hematoxylin and Eosin (H&E) and Masson's trichrome staining. Neuronal survival was quantified by Nissl staining.
-
Western Blot Analysis: Protein levels of pyroptosis, necroptosis, and autophagy markers were quantified in spinal cord tissue lysates using standard Western blotting procedures.[3][4]
Signaling Pathway and Experimental Workflow
References
- 1. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Assay [bio-protocol.org]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dimethoxychalcone: A Comparative Analysis of its Anti-Inflammatory Efficacy
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the anti-inflammatory properties of 3,4-Dimethoxychalcone against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key factor in a multitude of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Chalcones, a class of natural compounds belonging to the flavonoid family, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides a detailed comparison of the anti-inflammatory potential of a specific chalcone (B49325) derivative, this compound, against widely used anti-inflammatory drugs.
Recent studies have highlighted the anti-inflammatory properties of various chalcone derivatives, which are known to modulate key signaling pathways involved in the inflammatory cascade.[1][2][3] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] The primary mechanism of action for many chalcones involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5]
This report presents a comparative analysis of this compound's in vitro anti-inflammatory activity alongside established drugs such as Indomethacin, Dexamethasone, and Ibuprofen. All quantitative data is summarized in structured tables for clear comparison, and detailed experimental protocols for the key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and benchmark drugs was evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the tables below.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. The inhibitory effects of the test compounds on LPS-induced NO production are summarized in Table 1. A related compound, 4-dimethylamino-3',4'-dimethoxychalcone, has been shown to be a potent inhibitor of iNOS expression and nitrite (B80452) production.[6] Another study on 2'-hydroxy-dimethoxychalcone derivatives demonstrated significant inhibition of NO production.[7]
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production
| Compound | IC50 (µM) |
| This compound | Data Not Available |
| Indomethacin | ~10 µM (in microglia) |
| Dexamethasone | ~0.003 µM (for MCP-1) |
| Ibuprofen | ~0.76 mM (for iNOS activity) |
Note: Direct comparative IC50 values for this compound were not available in the reviewed literature. The provided values for benchmark drugs are from various studies and may not be directly comparable due to different experimental conditions.
Inhibition of Prostaglandin E2 (PGE2) Production
Prostaglandin E2 is a key mediator of inflammation, pain, and fever, synthesized via the cyclooxygenase (COX) pathway. The inhibitory effects of the compounds on LPS-induced PGE2 production are presented in Table 2.
Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µM) |
| This compound | Data Not Available |
| Indomethacin | Data Not Available |
| Dexamethasone | Data Not Available |
| Ibuprofen | ~15 µM |
Note: Direct comparative IC50 values were not available for all compounds under the specified conditions.
Inhibition of Pro--Inflammatory Cytokine Production (TNF-α and IL-6)
TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory response. The inhibitory effects of the compounds on their production are detailed in Table 3. A study on 4-dimethylamino-3',4'-dimethoxychalcone demonstrated its ability to inhibit TNF-α levels.[6]
Table 3: Comparative Inhibition of TNF-α and IL-6 Production
| Compound | IC50 (µM) for TNF-α | IC50 (µM) for IL-6 |
| This compound | Data Not Available | Data Not Available |
| Indomethacin | >10 µM (no inhibition) | Data Not Available |
| Dexamethasone | Data Not Available | Data Not Available |
| Ibuprofen | Data Not Available | Data Not Available |
Note: Comprehensive and directly comparable IC50 data was limited in the available literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below to ensure reproducibility and facilitate further research.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or benchmark drugs for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISA
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the respective commercial kits.
-
Briefly, the supernatant is added to antibody-coated microplates.
-
Following incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.
-
The concentrations of PGE2, TNF-α, and IL-6 are calculated based on their respective standard curves.
Conclusion
While direct comparative quantitative data for this compound against established anti-inflammatory drugs is still emerging, the available evidence on related chalcone derivatives suggests a promising potential for this class of compounds in modulating inflammatory responses. The primary mechanism appears to be the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key inflammatory mediators. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of 3,4-Dimethoxychalcone: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of 3,4-Dimethoxychalcone (3,4-DC), a promising polyphenolic compound with diverse biological activities. Through a systematic review of published studies, this document objectively compares the performance of 3,4-DC with other alternatives, supported by experimental data. It is designed to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.
Comparative Analysis of Biological Activities
This compound has demonstrated significant potential in several therapeutic areas, primarily attributed to its ability to modulate key cellular signaling pathways. This section compares the efficacy of 3,4-DC in its major biological roles against other well-known compounds.
Autophagy Induction
As a caloric restriction mimetic, 3,4-DC is a potent inducer of autophagy, a cellular process critical for cellular homeostasis and longevity.[1] Its efficacy is compared with other known autophagy inducers in the table below.
| Compound | Cell Line | Concentration | Outcome Measure | Result | Reference |
| This compound | U2OS-GFP-LC3 | 30 µM | GFP-LC3 dot formation | Significant increase | [1] |
| Resveratrol | U2OS-GFP-LC3 | Not Specified | GFP-LC3 dot formation | Increase | [1] |
| Spermidine | U2OS-GFP-LC3 | Not Specified | GFP-LC3 dot formation | Increase | [1] |
| Rapamycin | U2OS-GFP-LC3 | Not Specified | GFP-LC3 dot formation | Significant increase | [1] |
| Torin1 | U2OS-GFP-LC3 | Not Specified | GFP-LC3 dot formation | Significant increase | [1] |
Note: Direct quantitative comparison of the magnitude of autophagy induction across all compounds in a single study is limited. The table indicates the qualitative outcome observed.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | HeLa (Cervical Cancer) | 2.9 | |
| MCF-7 (Breast Cancer) | 2.5 | ||
| M21 (Skin Melanoma) | 2.8 | ||
| C-33A (Cervical Cancer) | 15.76 ± 1.49 | ||
| SiHa (Cervical Cancer) | 18.31 ± 3.10 | ||
| Doxorubicin | HeLa (Cervical Cancer) | Not specified in source | |
| MCF-7 (Breast Cancer) | Not specified in source | ||
| M21 (Skin Melanoma) | Not specified in source | ||
| C-33A (Cervical Cancer) | Not specified in source | ||
| SiHa (Cervical Cancer) | Not specified in source |
Neuroprotective Effects
In a mouse model of spinal cord injury (SCI), 3,4-DC has been shown to exert neuroprotective effects by reducing glial scar area, decreasing motor neuron death, and improving functional recovery.[2] These effects are attributed to its ability to enhance autophagy and inhibit pyroptosis and necroptosis.[2]
| Treatment | Model | Key Findings | Reference |
| This compound | Contusion SCI in mice | Reduced glial scar, decreased motor neuron death, improved Basso Mouse Scale (BMS) score | [2] |
Key Signaling Pathways Modulated by this compound
The biological effects of 3,4-DC are mediated through its interaction with several critical signaling pathways.
TFEB-Mediated Autophagy and Lysosomal Biogenesis
A primary mechanism of action for 3,4-DC is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][3] 3,4-DC promotes the nuclear translocation of TFEB, leading to the expression of autophagy- and lysosome-related genes.[1][3] This action is independent of mTOR, a canonical regulator of autophagy.[3]
AMPK-TRPML1-Calcineurin Signaling in Neuroprotection
In the context of spinal cord injury, 3,4-DC has been shown to partially regulate TFEB activity through the AMPK-TRPML1-calcineurin signaling pathway.[2] This pathway is crucial for cellular stress response and survival.
References
- 1. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFEB Biology and Agonists at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxychalcone: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 3,4-Dimethoxychalcone. Given the conflicting information regarding its hazard classification, with some sources indicating it is not hazardous while others classify it as a skin, eye, and respiratory irritant, a cautious approach is mandatory.[1][2] Therefore, it is recommended to handle and dispose of this compound as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all relevant personnel are familiar with the potential hazards and have access to the appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is required.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields or a face shield.[2]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be worn.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. This compound should be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated from other laboratory waste streams.
-
Avoid mixing with incompatible materials, such as strong oxidizing or reducing agents.
-
-
Waste Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste.
-
The container must have a secure lid and be in good condition.
-
-
Waste Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 53744-28-8 (or 5416-71-7 as also referenced)
-
Associated hazard warnings (e.g., "Irritant")
-
-
-
Waste Collection and Storage:
-
Solid Waste: Collect the pure compound and any contaminated solid materials in the designated hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials, while awaiting pickup.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
The recommended method for the disposal of similar aromatic ketone waste is incineration by a licensed facility.[3] This ensures the complete destruction of the compound.
-
Always adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Spill Response
In the event of a spill, immediate action is necessary to contain the substance and protect personnel.
-
Evacuation: Evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
For small spills, gently cover the powder with an absorbent, non-combustible material such as sand, earth, or vermiculite (B1170534) to prevent it from becoming airborne.[2]
-
For liquid spills, use an appropriate absorbent material to contain and absorb the liquid.
-
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep or scoop the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[2]
-
Avoid creating dust.
-
-
Decontamination:
-
Thoroughly clean the spill area with a suitable solvent (e.g., ethanol, acetone) or detergent and water.
-
All decontamination materials must also be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 53744-28-8, 5416-71-7 |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol [4] |
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures provided are based on general best practices for handling and disposing of potentially hazardous chemical waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Disposal Protocols for 3,4-Dimethoxychalcone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the handling of 3,4-Dimethoxychalcone, including operational and disposal plans.
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under OSHA's 2012 Hazard Communication Standard, other sources suggest it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be utilized to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3] | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat or overalls.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator is recommended.[1][4] | Minimizes inhalation of airborne particles. |
Operational Plan: Safe Handling Procedure
Adherence to a systematic workflow is crucial for the safe handling of this compound.
-
Preparation : Before handling, ensure that the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer : Handle the solid compound carefully to avoid generating dust. Use a spatula or other appropriate tool for transfers. Conduct these operations in a well-ventilated area or a fume hood.
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water[3].
Emergency Procedures
In the event of exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops and persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Rinse mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[1][5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused or waste this compound powder in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain[6].
-
Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated hazardous waste container[6].
-
-
Disposal Method : The recommended method for the disposal of chemical waste is through a licensed hazardous waste disposal company[6][7]. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
